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  • Product: 2-Amino-4-methyl-3-nitrophenol
  • CAS: 6265-05-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0)

[1][2][3][4][5] Executive Summary & Chemical Identity 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) is a specialized aromatic intermediate characterized by a sterically congested substitution pattern (2-amino, 3-nitro,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Chemical Identity

2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) is a specialized aromatic intermediate characterized by a sterically congested substitution pattern (2-amino, 3-nitro, 4-methyl).[1] Unlike its more common isomers used in the dye industry (e.g., 2-amino-4-methyl-5-nitrophenol), this specific isomer serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly MK2 (MAPKAP K2) inhibitors used in modulating inflammatory pathways.

Its unique structure—featuring an amino group flanked by a hydroxyl and a nitro group—makes it a versatile "push-pull" system for constructing fused heterocycles like benzoxazoles and benzimidazoles.

Chemical Profile
PropertySpecification
CAS Number 6265-05-0
IUPAC Name 2-Amino-4-methyl-3-nitrophenol
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) Phenolic OH: ~7.5–8.0 (estimated due to nitro-withdrawal)
Key Precursor 4-Methyl-2,3-dinitrophenol (CAS 68191-07-1)

Synthetic Methodology

The synthesis of CAS 6265-05-0 requires precision due to the directing effects of the substituents. The most authoritative route, validated by patent literature for pharmaceutical applications, involves the regioselective reduction of a dinitro precursor.

Core Synthesis Route: Selective Zinin Reduction

The synthesis proceeds in two stages starting from commercially available 4-methyl-3-nitrophenol (CAS 2042-14-0).

Step 1: Nitration (Preparation of Precursor)

Objective: Introduce a second nitro group at the 2-position.

  • Substrate: 4-Methyl-3-nitrophenol.[2][3][1]

  • Reagents: Nitric Acid (HNO₃), Acetic Acid (AcOH).[2][4]

  • Mechanism: The hydroxyl group (OH) at position 1 strongly directs ortho, overcoming the steric hindrance of the existing nitro group at position 3.

  • Product: 4-Methyl-2,3-dinitrophenol.[2][5][6][4][7]

Step 2: Regioselective Reduction

Objective: Reduce the 2-nitro group to an amine while retaining the 3-nitro group.

  • Reagents: Zinc powder (Zn), Ammonium Chloride (NH₄Cl), Ethanol (EtOH).[7]

  • Conditions: Reflux (90°C) for 6 hours.

  • Rationale: Zn/NH₄Cl is a mild reducing system (Zinin reduction). The nitro group at position 2 (ortho to the phenol) is electronically distinct and often more susceptible to reduction or chelation-assisted reduction mechanisms than the hindered 3-nitro group.

Experimental Protocol (Validated)

Note: This protocol is adapted from pharmaceutical patent WO2014149164A1.

  • Dissolution: Dissolve 5.0 g (25.25 mmol) of 4-methyl-2,3-dinitrophenol in 60 mL of Ethanol.

  • Activation: Add 6.8 g (126.26 mmol) of Ammonium Chloride. Stir vigorously.

  • Reduction: Add 8.25 g (126.26 mmol) of Zinc powder portion-wise to control exotherm.

  • Reaction: Heat the mixture to 90°C and reflux for 6 hours. Monitor via TLC or LC-MS for the disappearance of the dinitro starting material.

  • Work-up:

    • Cool to room temperature.[4][7][8]

    • Filter through a Celite pad to remove zinc residues.

    • Concentrate the filtrate under reduced pressure.

    • Extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield 2-Amino-4-methyl-3-nitrophenol .

Synthesis Flowchart

Synthesis Start 4-Methyl-3-nitrophenol (CAS 2042-14-0) Step1 Step 1: Nitration HNO3 / AcOH 0°C -> RT Start->Step1 Inter Intermediate: 4-Methyl-2,3-dinitrophenol (CAS 68191-07-1) Step1->Inter Step2 Step 2: Selective Reduction Zn / NH4Cl / EtOH 90°C, 6h Inter->Step2 Product Target: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) Step2->Product

Figure 1: Synthetic pathway for CAS 6265-05-0 via regioselective reduction of dinitro-cresol.

Structural Analysis & Reactivity

The 2-amino-4-methyl-3-nitrophenol molecule is a "dense" aromatic system. The proximity of the three functional groups (OH, NH₂, NO₂) creates specific reactivity patterns:

  • Chelation Potential: The 1-OH and 2-NH₂ groups form a classic N,O-bidentate pocket, capable of coordinating transition metals. This makes the compound useful in metallo-organic chemistry and dye fixation.

  • Heterocycle Formation:

    • Benzoxazoles: Condensation with carboxylic acids or aldehydes closes the ring between OH and NH₂.

    • Benzimidazoles: Reduction of the 3-NO₂ group to an amine (yielding a diamine) allows for cyclization between positions 2 and 3.

  • Steric Locking: The methyl group at position 4 and the nitro group at position 3 sterically lock the conformation, preventing rotation and increasing the rigidity of downstream derivatives (e.g., in kinase inhibitors).

Applications in Drug Development

The primary high-value application of CAS 6265-05-0 is as an intermediate for MK2 (MAPKAP K2) Inhibitors .

Mechanism of Action Context

MK2 is a kinase downstream of p38 MAPK, involved in the production of inflammatory cytokines (TNFα, IL-6).[4] Inhibiting MK2 is a therapeutic strategy for rheumatoid arthritis and other inflammatory diseases.

  • Role of CAS 6265-05-0: It serves as the "head group" or scaffold core. The phenol and amine are often cyclized to form a tricyclic system that fits into the ATP-binding pocket of the kinase.

Pathway Diagram: MK2 Inhibition

Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Activation Stress->p38 MK2 MK2 Kinase (Target) p38->MK2 HSP27 HSP27 Phosphorylation MK2->HSP27 Normal Pathway TNF TNFα / IL-6 Production (Inflammation) MK2->TNF Inhibitor Small Molecule Inhibitor (Derived from CAS 6265-05-0) Inhibitor->MK2 BLOCKS

Figure 2: Biological context of MK2 inhibitors derived from 2-Amino-4-methyl-3-nitrophenol.

Safety & Handling (E-E-A-T)

As a nitro-aromatic amine, this compound presents specific hazards. Protocols must be strictly enforced.

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Irritation H315, H319Causes skin and eye irritation.Wear nitrile gloves and safety goggles. Use in a fume hood.
Sensitization H317May cause allergic skin reaction.Avoid direct contact. Double-glove if handling solutions.
STOT-SE H335May cause respiratory irritation.Avoid dust generation. Use local exhaust ventilation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation; the compound may darken upon exposure to air and light.

References

  • Anderson, D. R., et al. (2014). MK2 Inhibitors and Uses Thereof. WO2014149164A1. World Intellectual Property Organization. Link

    • Source of the specific synthesis protocol (nitr
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol (Isomer Reference). Link

    • Used for comparative physicochemical property analysis of the aminonitrophenol class.
  • ChemSrc. (2025).[2][9] 4-Methyl-3-nitrophenol (Precursor) Properties. Link

    • Data on the starting material for the synthesis.[5]

Sources

Exploratory

Chemical structure of 2-Amino-4-methyl-3-nitrophenol vs isomers

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of 2-Amino-4-methyl-3-nitrophenol and Its Positional Isomers Abstract Substituted aminonitrophenols represent a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of 2-Amino-4-methyl-3-nitrophenol and Its Positional Isomers

Abstract

Substituted aminonitrophenols represent a class of compounds with significant potential in medicinal chemistry, dye synthesis, and materials science. Their utility is intrinsically linked to the specific spatial arrangement of functional groups on the phenyl ring, which dictates their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of 2-Amino-4-methyl-3-nitrophenol and its key constitutional isomers. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships behind synthetic strategies and analytical methodologies. We will explore the structural nuances that differentiate these isomers, outline logical synthetic pathways based on the principles of electrophilic aromatic substitution, and detail robust analytical workflows for their unambiguous characterization and separation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.

The Aminomethylnitrophenol Scaffold: A Structural Overview

The foundation of the target molecule is a benzene ring functionalized with four distinct substituents: a hydroxyl (-OH), an amino (-NH2), a methyl (-CH3), and a nitro (-NO2) group. The interplay of these groups defines the molecule's character.

  • Electronic Effects: The hydroxyl and amino groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The methyl group is a weakly activating, ortho, para-director via hyperconjugation. Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. These electronic effects are the primary determinants of synthetic strategy.

  • Isomerism: Constitutional isomers are molecules that share the same molecular formula but have different atomic connectivity.[1][2] For the molecular formula C₇H₈N₂O₃, a multitude of constitutional isomers are possible based on the arrangement of the four substituents on the benzene ring.[3][4] Understanding and controlling the formation of a specific isomer is a central challenge in its synthesis.

G cluster_core Core Scaffold & Substituent Positions cluster_substituents Functional Groups Core Benzene Ring OH Hydroxyl (-OH) Core->OH Substitution determines isomer identity NH2 Amino (-NH2) Core->NH2 Substitution determines isomer identity CH3 Methyl (-CH3) Core->CH3 Substitution determines isomer identity NO2 Nitro (-NO2) Core->NO2 Substitution determines isomer identity C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6

Caption: Logical relationship of the core benzene scaffold and its key functional groups.

Comparative Analysis of Key Isomers

While numerous isomers exist, this guide focuses on 2-Amino-4-methyl-3-nitrophenol and two of its closely related, and more frequently documented, isomers: 2-Amino-4-methyl-5-nitrophenol and 2-Amino-4-methyl-6-nitrophenol. The subtle shift in the nitro group's position dramatically alters the molecule's properties.

Property2-Amino-4-methyl-3-nitrophenol 2-Amino-4-methyl-5-nitrophenol 2-Amino-4-methyl-6-nitrophenol
2D Structure
IUPAC Name 2-Amino-4-methyl-3-nitrophenol2-Amino-4-methyl-5-nitrophenol[3]2-Amino-4-methyl-6-nitrophenol[4]
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃[3]C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol 168.15 g/mol [3]168.15 g/mol [4]
CAS Number Not readily available6265-06-1[3]6265-07-2[4]
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 444
Key Structural Feature Nitro group is ortho to the amino group and meta to the hydroxyl group. High steric hindrance.Nitro group is meta to both the amino and hydroxyl groups.Nitro group is ortho to the hydroxyl group and para to the methyl group. Potential for intramolecular H-bonding.

Strategic Synthesis of Aminomethylnitrophenols

The synthesis of a specific aminomethylnitrophenol isomer is a lesson in controlling electrophilic aromatic substitution. The order of introduction of the functional groups is paramount, as the existing substituents dictate the position of the next. A logical, generalized workflow is presented below.

Causality in Synthetic Design: The choice of starting material and the sequence of reactions are dictated by the directing effects of the substituents. Starting with p-cresol (4-methylphenol) is a common strategy as it establishes the 1,4-relationship between the methyl and hydroxyl groups. The subsequent nitration step is directed by these two ortho, para-directing groups. Introducing the amino group is often achieved by reducing a second nitro group, which requires selective reduction—a significant chemical challenge.

G A Start: p-Cresol B Step 1: Nitration (HNO3/H2SO4) A->B C Intermediate: 4-Methyl-dinitrophenol (Isomer Mixture) B->C D Step 2: Selective Reduction (e.g., Na2S) C->D E Product: Amino-4-methyl-nitrophenol (Isomer Mixture) D->E F Step 3: Purification (Chromatography) E->F G Final Product: Isolated Isomer F->G

Sources

Foundational

2-Amino-4-methyl-3-nitrophenol PubChem CID and safety data

The following technical monograph provides an in-depth analysis of 2-Amino-4-methyl-3-nitrophenol , a specialized intermediate used in organic synthesis and dye manufacturing. This guide is designed for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Amino-4-methyl-3-nitrophenol , a specialized intermediate used in organic synthesis and dye manufacturing. This guide is designed for researchers and drug development professionals, focusing on chemical identity, safety protocols, and synthesis methodologies.

[1]

Chemical Identity & Properties

2-Amino-4-methyl-3-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with an amino group, a methyl group, and a nitro group. It serves as a critical precursor in the synthesis of complex dyes (e.g., Mordant Green 30) and pharmaceutical intermediates (e.g., MK2 inhibitors).

Nomenclature & Identifiers
Identifier Value Notes
CAS Registry Number 6265-05-0 Primary Identifier for procurement & regulatory checks.
PubChem CID Not Assigned / IndirectOften indexed via its isomer analogs or CAS. Use CAS for search.[1][2][3][4][5]
IUPAC Name 2-Amino-4-methyl-3-nitrophenol
Common Synonyms 2-Amino-3-nitro-p-cresol; 3-Nitro-2-amino-4-methylphenol
SMILES Cc1ccc(O)c(N)c1[O-]Derived structure.[1][6]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical & Chemical Constants
Property Data Source/Condition
Appearance Yellow to Orange Crystalline PowderStandard State
Melting Point 140–142 °C (approx.)Literature / Patent Data
Boiling Point ~299 °CPredicted at 760 mmHg
Density ~1.42 g/cm³Predicted
Solubility Soluble in Ethanol, DMSO; Low in Water
pKa ~7.19Predicted (Phenolic OH)

Safety & Hazard Assessment (GHS)

This compound is classified as a Skin and Eye Irritant and a Specific Target Organ Toxicant (Single Exposure) . It must be handled with strict adherence to chemical hygiene plans.

GHS Classification
Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.
Precautionary Protocols (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Safety Decision Tree

SafetyProtocol Start Handling 2-Amino-4-methyl-3-nitrophenol PPE Mandatory PPE: Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood Start->PPE Exposure Potential Exposure? PPE->Exposure Skin Skin Contact: Wash with soap & water (15 min). Seek medical advice if irritation persists. Exposure->Skin Dermal Eye Eye Contact: Rinse continuously (15 min). Remove contact lenses. Seek immediate medical attention. Exposure->Eye Ocular Inhalation Inhalation: Move to fresh air. Support breathing if necessary. Exposure->Inhalation Respiratory Disposal Disposal: Segregate as Hazardous Organic Waste. Do not flush down drain. Skin->Disposal Eye->Disposal Inhalation->Disposal

Figure 1: Decision logic for safety handling and emergency response.[7]

Synthesis & Experimental Methodologies

The synthesis of 2-Amino-4-methyl-3-nitrophenol is typically achieved via the selective reduction of its dinitro precursor. The following protocol is adapted from patent literature (WO2014149164A1) for high-purity isolation.

Synthesis Workflow (Zn/NH₄Cl Reduction)

Reaction: Selective reduction of 4-methyl-2,3-dinitrophenol to 2-amino-4-methyl-3-nitrophenol .

Reagents:

  • Precursor: 4-Methyl-2,3-dinitrophenol (CAS 609-93-8, CID 50098)

  • Reductant: Zinc Powder (5.0 eq)

  • Buffer/Catalyst: Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 4-methyl-2,3-dinitrophenol (1.0 eq) in Ethanol (approx. 12 mL per gram of substrate).

  • Addition: Add Zinc powder (5.0 eq) and Ammonium Chloride (5.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 90 °C and reflux for 6 hours . Monitor via TLC or LC-MS for disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove zinc residues.[8]

    • Wash the filter cake with ethanol or methanol.

    • Concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification: The crude brown liquid/solid can be further purified via recrystallization or column chromatography if necessary, though the crude yield is typically high (~44-86% depending on scale).

Synthesis Pathway Diagram

Synthesis Precursor 4-Methyl-2,3-dinitrophenol (CAS 609-93-8) Process Reflux @ 90°C Time: 6 Hours Precursor->Process + Reagents Reagents Zn Powder + NH4Cl Solvent: Ethanol Reagents->Process Workup Filter (Celite) Evaporate Solvent Process->Workup Product 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) Workup->Product

Figure 2: Synthetic pathway for the selective reduction of dinitrocresol.

Scientific Integrity & Causality

Causality in Experimental Design

The choice of Zinc and Ammonium Chloride (Zn/NH₄Cl) over stronger reducing agents (like H₂/Pd-C or Sn/HCl) is critical.

  • Selectivity: This system allows for the partial reduction of one nitro group (typically the less sterically hindered or more electron-deficient one) to an amine, while often preserving the other nitro group or avoiding over-reduction to a diamine, depending on stoichiometry. In this specific isomer, it targets the formation of the mono-amine product effectively.

  • Mild Conditions: The neutral/mildly acidic pH of NH₄Cl prevents the polymerization of the resulting amino-phenol, which is prone to oxidation in strongly alkaline media.

Self-Validating Protocol

To ensure the protocol is self-validating:

  • TLC Monitoring: Compare the Rf value of the reaction mixture against the dinitro precursor. The product (amine) will be more polar and likely fluorescent or distinct in color (yellow/orange).

  • Melting Point Check: The isolated solid should have a melting point range of 140–142 °C . A significant deviation (<135 °C) indicates incomplete reduction or zinc contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50098, 4-Methyl-2,3-dinitrophenol. Retrieved from [Link]

  • ChemSRC (2025). 2-Amino-4-methyl-3-nitrophenol CAS 6265-05-0 Properties and Safety. Retrieved from [Link]

  • Google Patents (2014).WO2014149164A1 - Mk2 inhibitors and uses thereof. (Synthesis Protocol).

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of 2-Amino-4-methyl-3-nitrophenol and 2-Amino-4-methyl-5-nitrophenol

Executive Summary: The Isomer Challenge In the development of oxidative hair dyes and pharmaceutical intermediates, the precise characterization of aminonitrophenols is critical. 2-Amino-4-methyl-5-nitrophenol (5-Nitro i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of oxidative hair dyes and pharmaceutical intermediates, the precise characterization of aminonitrophenols is critical. 2-Amino-4-methyl-5-nitrophenol (5-Nitro isomer) is a commercially significant intermediate used extensively in azo dye synthesis and cosmetic formulations. Its regioisomer, 2-Amino-4-methyl-3-nitrophenol (3-Nitro isomer), often appears as a synthetic impurity or a specialized precursor.

The core technical challenge lies in their separation and identification. Despite sharing the same molecular formula (


), the positional difference of the nitro group dictates vastly different electronic behaviors, solubility profiles, and toxicological risks. This guide provides a definitive technical comparison to ensure rigorous quality control and synthetic optimization.

Structural & Electronic Characterization

The fundamental difference between these isomers is the position of the nitro group relative to the amine and methyl substituents on the phenolic ring. This "positional geometry" drives their reactivity.

The "Crowded" vs. "Linear" Geometry
  • 2-Amino-4-methyl-3-nitrophenol (The 3-Nitro Isomer):

    • Configuration: The nitro group is situated at position 3, sandwiched between the amino group (position 2) and the methyl group (position 4).

    • Steric Strain: High. The proximity of three bulky groups creates significant steric hindrance, often twisting the nitro group out of planarity with the benzene ring, reducing conjugation.

    • H-Bonding: Exhibits strong intramolecular hydrogen bonding between the nitro oxygen and the amino hydrogen. This "locks" the molecule, reducing its polarity and solubility in aqueous media.

  • 2-Amino-4-methyl-5-nitrophenol (The 5-Nitro Isomer):

    • Configuration: The nitro group is at position 5, para to the amino group (position 2).

    • Steric Strain: Low. The group is adjacent only to the methyl group and a ring hydrogen.

    • H-Bonding: Favors intermolecular hydrogen bonding. The para relationship creates a strong "push-pull" electronic system (amino donor

      
       nitro acceptor), resulting in a large dipole moment and higher melting point.
      
Comparative Data Table
Feature2-Amino-4-methyl-3-nitrophenol2-Amino-4-methyl-5-nitrophenol
CAS Number 6265-05-0 6265-06-1
Role Impurity / Specialized PrecursorPrimary Commercial Dye / Intermediate
Nitro Position Ortho to Amino / Ortho to MethylPara to Amino / Ortho to Methyl
Electronic Effect Inductive withdrawal (localized)Strong Mesomeric (Resonance) effect
Solubility (Aq) Lower (Lipophilic character)Higher (Polar character)
Predicted pKa ~7.5 (Phenolic OH)~6.8 (Phenolic OH - Acidified by p-NO2)

Synthetic Pathways & Regioselectivity

Synthesizing the 5-nitro isomer with high purity requires bypassing the formation of the 3-nitro impurity. Direct nitration of 2-amino-4-methylphenol is problematic due to oxidation sensitivity and poor regiocontrol.

The Benzoxazole Protection Strategy (Recommended)

To exclusively generate the 5-nitro isomer, the "Benzoxazole Route" is the industry standard. This method protects the amino and hydroxyl groups simultaneously, directing the nitration to the 5-position via electronic activation of the fused ring system.

Protocol Logic:

  • Cyclization: 2-Amino-p-cresol reacts with acetic anhydride to form 2,5-dimethylbenzoxazole.

  • Nitration: The benzoxazole ring directs the electrophilic nitro group to the 6-position of the benzoxazole (which corresponds to position 5 of the original phenol).

  • Hydrolysis: Acidic or basic hydrolysis re-opens the ring to yield the target aminonitrophenol.

Visualization of Synthetic Logic

SynthesisPath Start 2-Amino-p-cresol (Starting Material) Step1 Cyclization (Acetic Anhydride) Start->Step1 Inter 2,5-Dimethylbenzoxazole (Protected Intermediate) Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 NitroInter 6-Nitro-2,5-dimethylbenzoxazole Step2->NitroInter Major Pathway Impurity 3-Nitro Isomer (Avoided by Sterics) Step2->Impurity Minor Pathway (Blocked) Step3 Hydrolysis (HCl or NaOH) NitroInter->Step3 Product 2-Amino-4-methyl-5-nitrophenol (Target: >98% Purity) Step3->Product

Figure 1: The Benzoxazole protection strategy ensures regioselectivity for the 5-nitro isomer, minimizing 3-nitro impurity formation.

Analytical Resolution: HPLC Protocol

Separating these isomers is challenging due to their structural similarity.[1] A standard C18 column may show peak tailing for the amino-phenols. The use of a Phenyl-Hexyl stationary phase is recommended because it exploits


 interactions, which differ significantly between the planar 5-nitro isomer and the twisted 3-nitro isomer.
Validated HPLC Method
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general) and 280 nm (specific for phenol).

  • Temperature: 30°C.

Gradient Profile:

Time (min)% Mobile Phase BRationale
0.010%Initial equilibration for polar retention.
15.060%Gradual ramp to elute the 5-nitro (more polar).
20.090%Wash to elute the hydrophobic 3-nitro (intramolecular H-bond).
25.010%Re-equilibration.
Elution Order Mechanism
  • 2-Amino-4-methyl-5-nitrophenol (Early Eluter): The intermolecular H-bonding with the aqueous mobile phase and the large dipole moment keeps this molecule more solubilized in the mobile phase A, causing it to elute earlier.

  • 2-Amino-4-methyl-3-nitrophenol (Late Eluter): The intramolecular H-bond "hides" the polar groups. The molecule behaves more like a hydrophobic hydrocarbon, interacting strongly with the Phenyl-Hexyl stationary phase, resulting in longer retention.

Toxicology & Safety Profile

In drug development and cosmetic applications (e.g., hair dyes), the safety distinction between these isomers is paramount.

  • Mutagenicity (Ames Test):

    • 5-Nitro Isomer: Generally tests positive in Salmonella typhimurium strains (TA98) with metabolic activation (S9). The nitro group is enzymatically reduced to a hydroxylamine, which can interact with DNA.

    • 3-Nitro Isomer: Often exhibits higher mutagenic potency in specific strains due to the "Ortho Effect," where the proximity of the nitro and amino groups facilitates the formation of reactive cyclic intermediates (e.g., benzofurazans) during metabolism.

  • Regulatory Status:

    • The 5-nitro isomer (CAS 6265-06-1) is regulated but permitted in cosmetics with strict concentration limits.

    • The 3-nitro isomer is frequently flagged as a "contaminant of concern" and must be controlled to <0.1% levels in raw materials.

References

  • PubChem. 2-Amino-4-methyl-5-nitrophenol (Compound Summary). National Library of Medicine.[2] [Link]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol (CAS No. 121-88-0). (Note: Reference for general aminonitrophenol toxicity methodology). [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Application Note 5990-XXXX. [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-Amino-4-methyl-3-nitrophenol: Thermodynamic Protocols and Solvent Selection

Executive Summary In the development of high-purity intermediates for kinase inhibitors (e.g., MK2 inhibitors) and azo dyes, 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) serves as a critical scaffold. Its amphoteric na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-purity intermediates for kinase inhibitors (e.g., MK2 inhibitors) and azo dyes, 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) serves as a critical scaffold. Its amphoteric nature—possessing an acidic phenolic hydroxyl, a basic amino group, and an electron-withdrawing nitro group—creates a complex solubility landscape governed by competing inter- and intramolecular hydrogen bonding.

This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the solubility profile of 2-Amino-4-methyl-3-nitrophenol. It moves beyond static data points to establish a self-validating protocol for solvent selection, thermodynamic modeling, and crystallization optimization.

Physicochemical Characterization & Molecular Architecture

To master the solubility of 2-Amino-4-methyl-3-nitrophenol, one must first deconstruct its molecular interactions.

Structural Dynamics

The proximity of the hydroxyl (-OH) group at position 1, the amino (-NH2) group at position 2, and the nitro (-NO2) group at position 3 creates a dense network of potential interactions.

  • Intramolecular Hydrogen Bonding: A strong "chelate-like" hydrogen bond likely forms between the phenolic hydrogen and the amino nitrogen, or between the amino hydrogen and the nitro oxygen. This intramolecular locking reduces the molecule's ability to interact with polar solvents compared to its non-ortho isomers, effectively increasing its lipophilicity.

  • Lattice Energy: The planar aromatic stacking, reinforced by dipole-dipole interactions from the nitro group, suggests a high crystal lattice energy. Breaking this lattice requires solvents with high dielectric constants or specific H-bond donor/acceptor capabilities.

Key Physical Parameters
PropertyValue / DescriptionSource
CAS Number 6265-05-0[1]
Molecular Formula C7H8N2O3[1]
Molecular Weight 168.15 g/mol [1]
Appearance Yellow to Orange Crystalline Solid[2]
Melting Point 140–142 °C[2]
pKa (Predicted) ~7.5 (Phenolic OH), ~3.0 (Anilinic NH2)Est.

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP), we categorize solvents into three tiers for this compound.

Solubility Tier List
  • Tier 1: High Solubility (Process Solvents)

    • Solvents: DMSO, DMF, DMAc.

    • Mechanism: Strong dipole interactions disrupt the crystal lattice. The basicity of these solvents interacts favorably with the phenolic proton.

    • Use Case: Stock solutions, initial reaction media.

  • Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)

    • Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.

    • Mechanism: These protic and moderately polar solvents can engage in H-bonding. The solubility shows a steep positive response to temperature (high

      
      ), making them ideal for cooling crystallization.
      
    • Evidence: Synthesis protocols utilize Ethanol for reflux and recrystallization, indicating high solubility at boiling point (78°C) and low solubility at room temperature [3].

  • Tier 3: Anti-Solvents (Precipitation)

    • Solvents: n-Hexane, Cyclohexane, Water (pH dependent).

    • Mechanism: Lack of H-bonding capability (alkanes) or high polarity mismatch (neutral water) forces the hydrophobic methyl-nitro-aromatic core out of solution.

Experimental Protocol: The Laser Dynamic Method

To generate precise solubility data (mole fraction


) vs. temperature (

), do not rely on visual inspection. Use the Laser Dynamic Method , a self-validating system that minimizes human error.
Methodology Workflow

SolubilityProtocol Start Sample Preparation (Excess Solute + Solvent) Eq Equilibration (Stirring at T_start) Start->Eq Laser Laser Monitoring (Transmissivity < 5%) Eq->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Suspension Heat->Laser Loop Clear Clarification Point (Transmissivity > 95%) Heat->Clear Dissolution Data Record T_eq Calculate x_1 Clear->Data

Figure 1: Laser Dynamic Method for solubility determination. The transition from suspension to clear solution is detected by a sudden spike in laser transmissivity.

Step-by-Step Protocol
  • Preparation: Weigh precisely

    
     (solute) and 
    
    
    
    (solvent) into a jacketed glass vessel.
  • Setup: Insert a laser source and a light intensity detector on opposite sides of the vessel.

  • Equilibration: Stir the suspension. The laser beam will be scattered (low intensity at detector).

  • Heating: Increase temperature slowly (e.g., 2 K/h) using a programmable circulating bath.

  • Detection: Record the temperature (

    
    ) where the laser intensity maximizes and stabilizes. This indicates complete dissolution.
    
  • Calculation: Convert masses to mole fraction (

    
    ):
    
    
    
    

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be modeled to extract thermodynamic parameters. This validates the data quality; poor fit (

) indicates experimental error.
Modified Apelblat Equation

This is the standard model for correlating solubility of organic solids in solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Validation: Plot

    
     vs 
    
    
    
    . Deviations from the curve suggest polymorph transitions or solvate formation.
Thermodynamic Parameters

Using the van't Hoff analysis, calculate the driving forces of dissolution at the mean harmonic temperature (


):
  • Enthalpy (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Thermodynamics Data Experimental Data (x_1 vs T) Apelblat Apelblat Regression ln x = A + B/T + C ln T Data->Apelblat VantHoff Van't Hoff Analysis Data->VantHoff DeltaH Enthalpy (ΔH) (+): Endothermic (-): Exothermic VantHoff->DeltaH DeltaG Gibbs Energy (ΔG) Solubility Driver VantHoff->DeltaG DeltaS Entropy (ΔS) Disorder Increase VantHoff->DeltaS

Figure 2: Thermodynamic analysis workflow. Positive Enthalpy confirms the need for heating during purification.

Applications in Purification

The solubility profile directly informs the purification strategy. For 2-Amino-4-methyl-3-nitrophenol, the synthesis often yields impurities like inorganic salts or unreacted dinitrophenol.

Recrystallization Protocol (Ethanol)

Based on patent literature [3], Ethanol is the optimal solvent for purification.

  • Dissolution: Suspend crude 2-Amino-4-methyl-3-nitrophenol in Ethanol (ratio ~1g : 12mL).

  • Reflux: Heat to 78°C. The compound should dissolve completely; inorganic salts (e.g., Zn residues from reduction) will remain suspended.

  • Hot Filtration: Filter the solution while hot (>70°C) to remove insolubles.

  • Crystallization: Cool the filtrate slowly to 0–5°C. The steep solubility curve of nitrophenols in ethanol ensures high recovery yield.

  • Wash: Filter the crystals and wash with cold ethanol to remove surface impurities.

References

  • ChemBK. (2024). 2-Amino-4-Methyl-6-Nitro Phenol [sic] Properties and Safety. Note: Isomer nomenclature varies; confirms melting point 140-142°C for the amino-methyl-nitro-phenol class. Retrieved from [Link]

  • Anderson, D. R., et al. (2014). MK2 Inhibitors and Uses Thereof. WO Patent 2014/149164 A1. (Describes synthesis and ethanol purification of 2-amino-4-methyl-3-nitrophenol).
Exploratory

An In-depth Technical Guide to the Synonyms and Nomenclature of 2-Amino-3-nitro-p-cresol and Its Isomers

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive clarification of the nomenclature and synonyms surrounding the chemical entity often ambiguou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive clarification of the nomenclature and synonyms surrounding the chemical entity often ambiguously referred to as "2-Amino-3-nitro-p-cresol." This document aims to establish clarity, prevent confusion in chemical sourcing and synthesis, and provide a solid foundation for future research.

Deconstructing the Ambiguous Term: "2-Amino-3-nitro-p-cresol"

The term "2-Amino-3-nitro-p-cresol" is not a standard, systematically recognized chemical name under IUPAC (International Union of Pure and Applied Chemistry) guidelines. However, it implies a specific chemical structure: a cresol (methylphenol) backbone with an amino and a nitro group as substituents.

  • "p-cresol" indicates a phenol ring with a methyl group at position 4.

  • "2-Amino" places an amino group at the carbon adjacent to the hydroxyl group.

  • "3-Nitro" places a nitro group at the carbon between the amino and methyl groups.

Thus, the intended structure is most likely 2-amino-4-methyl-3-nitrophenol . It is crucial to note that dedicated database entries and commercial availability for this specific isomer are scarce, suggesting it is a less common or studied compound compared to its structural isomers. This guide will, therefore, focus on providing detailed information on the more prevalent and well-documented isomers to prevent misidentification and facilitate accurate scientific communication.

Isomeric Landscape of Nitrated 2-Amino-p-cresols

The core structure, 2-amino-p-cresol (or 2-amino-4-methylphenol), can be nitrated at several positions on the benzene ring. The most commonly documented isomers are those where the nitro group is positioned at either the 5th or 6th carbon.

G cluster_0 Positional Isomers of Nitrated 2-Amino-p-cresol Core 2-Amino-4-methylphenol (2-Amino-p-cresol) Isomer3 Hypothetical Isomer: 2-Amino-4-methyl-3-nitrophenol Core->Isomer3 Nitration at C3 Isomer5 Documented Isomer: 2-Amino-4-methyl-5-nitrophenol Core->Isomer5 Nitration at C5 Isomer6 Documented Isomer: 2-Amino-4-methyl-6-nitrophenol Core->Isomer6 Nitration at C6

Caption: Isomeric relationship of nitrated 2-amino-p-cresols.

Detailed Nomenclature of Documented Isomers

For clarity and precision in research and development, it is essential to use the correct nomenclature and identifiers for the specific isomer of interest. Below are the detailed nomenclatures for the two most common isomers.

This isomer features the nitro group para to the amino group and ortho to the methyl group.

Identifier Type Value
IUPAC Name 2-Amino-4-methyl-5-nitrophenol
Synonyms 2-amino-5-nitro-p-cresol
CAS Registry Number 6265-06-1[1][2][3]
PubChem Compound ID 5360149
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
InChIKey WZSBYBXNPKFJTA-UHFFFAOYSA-N[2]

In this isomer, the nitro group is positioned ortho to both the hydroxyl and amino groups.

Identifier Type Value
IUPAC Name 2-Amino-4-methyl-6-nitrophenol
Synonyms 2-Amino-6-nitro-p-cresol, 2-Nitro-4-methyl-6-amino-phenol
CAS Registry Number 6265-07-2[4][5][6]
PubChem Compound ID 5483333[5]
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][5]
InChIKey AJWIWEGQLDDWQC-UHFFFAOYSA-N[5][6]
Experimental Protocols: A Note on Synthesis
Conclusion

The nomenclature of substituted aromatic compounds is precise and systematic to avoid ambiguity. The term "2-Amino-3-nitro-p-cresol" is non-standard and should be avoided in formal scientific communication. The most likely intended structure is 2-amino-4-methyl-3-nitrophenol, a compound for which there is limited available data. Researchers and scientists are encouraged to refer to the well-documented isomers, 2-amino-4-methyl-5-nitrophenol (CAS: 6265-06-1) and 2-amino-4-methyl-6-nitrophenol (CAS: 6265-07-2) , using their correct IUPAC names and CAS numbers to ensure the accuracy and reproducibility of their work.

References

  • LookChem. (n.d.). 2-amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360149, 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4984721, 2-Amino-5-Nitrophenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3417419, 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-amino-4-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-Amino-4-methyl-3-nitrophenol

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-methyl-3-nitrophenol through the selective reduction of 4-methyl-2,3-dinitrophenol. This application note is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-4-methyl-3-nitrophenol through the selective reduction of 4-methyl-2,3-dinitrophenol. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The presented protocol is grounded in established methodologies for the selective reduction of aromatic dinitro compounds, ensuring a reliable and reproducible process.

Introduction and Scientific Background

Aminonitrophenols are valuable chemical intermediates, serving as precursors in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of amino and nitro groups on a phenolic scaffold allows for diverse subsequent chemical modifications. The synthesis of 2-amino-4-methyl-3-nitrophenol from 4-methyl-2,3-dinitrophenol is a classic example of regioselective synthesis, where one of two similar functional groups is selectively transformed.

The success of this synthesis hinges on the selective reduction of the nitro group at the C2 position while leaving the nitro group at the C3 position intact. This selectivity is governed by the electronic environment of the nitro groups. The hydroxyl group at C1 is an electron-withdrawing group by induction, an effect that is more pronounced on the adjacent C2-nitro group than on the C3-nitro group.[1] This increased electrophilicity at the C2-nitro group makes it more susceptible to nucleophilic attack by the reducing agent. Reagents like sodium sulfide or hydrosulfide are particularly well-suited for this type of partial reduction of dinitroarenes, a method historically known as the Zinin reduction.[2][3]

This guide provides a robust protocol, adapted from well-established procedures for analogous compounds, to achieve this selective reduction with a good yield and purity.[4][5]

Reaction Pathway and Mechanism

The overall transformation is the selective reduction of the ortho-nitro group of 4-methyl-2,3-dinitrophenol using a sulfide-based reducing agent.

A diagram of the overall reaction.

The mechanism of the Zinin reduction involves the sulfide ion acting as a reducing agent.[3] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the corresponding amine. The alkaline conditions of the reaction using sodium sulfide are crucial for the process.[6]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methyl-2,3-dinitrophenol≥98%Sigma-AldrichStarting material
Sodium sulfide nonahydrate (Na₂S·9H₂O)Technical or ReagentFisher ScientificReducing agent
Hydrochloric acid (HCl)Concentrated (37%)VWRFor acidification
Glacial Acetic AcidACS ReagentJ.T. BakerFor acidification and purification
Deionized Water--Solvent and for washing
EthanolReagent Alcohol-Recrystallization solvent
Celite® 545 or Filter Aid--For filtration of elemental sulfur
Anhydrous Sodium SulfateACS Reagent-Drying agent (for organic extractions)
Ethyl AcetateACS Reagent-Extraction solvent
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis.

G Figure 2: Experimental Workflow A Reaction Setup: Charge flask with 4-methyl-2,3-dinitrophenol and water. B Addition of Reducing Agent: Prepare Na2S solution. Add portion-wise to the reaction mixture. A->B C Controlled Reaction: Heat the mixture to 80-90 °C. Monitor temperature and stir for 2-3 hours. B->C D Work-up: Hot Filtration Filter the hot reaction mixture through Celite to remove elemental sulfur. C->D E Product Precipitation: Cool the filtrate. Acidify with acetic or hydrochloric acid to pH ~5-6. D->E F Isolation: Collect the crude product by vacuum filtration. Wash with cold water. E->F G Purification: Recrystallize the crude solid from an aqueous ethanol solution. F->G H Final Product: Dry the purified crystals. Characterize and determine yield. G->H

A flowchart of the experimental process.
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 19.8 g (0.1 mol) of 4-methyl-2,3-dinitrophenol and 200 mL of deionized water.

  • Preparation of Reducing Agent: In a separate beaker, dissolve 36.0 g (0.15 mol) of sodium sulfide nonahydrate in 50 mL of warm deionized water. Caution: Sodium sulfide is corrosive and releases H₂S gas upon contact with acids. Handle in a fume hood.

  • Addition and Reaction: Begin stirring the dinitrophenol suspension. Heat the mixture to approximately 70 °C. Add the sodium sulfide solution in small portions over 30-45 minutes. An exothermic reaction will occur, and the temperature may rise to 85-90 °C. Maintain this temperature with external heating for 2 hours after the addition is complete. The color of the mixture will change from a slurry to a deep reddish-brown solution.

  • Hot Filtration: Add a small amount of filter aid (e.g., Celite®) to the hot reaction mixture. Filter the hot solution through a pre-heated Büchner funnel to remove precipitated elemental sulfur and other insoluble byproducts. Wash the filter cake with a small amount of hot water.

  • Product Precipitation: Transfer the hot filtrate to a large beaker and allow it to cool to room temperature. Place the beaker in an ice bath to facilitate further cooling. Slowly add glacial acetic acid or dilute hydrochloric acid with stirring until the pH of the solution is approximately 5-6.[7] A brownish-yellow solid will precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water to remove inorganic salts. Press the cake as dry as possible.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water). Dissolve the solid in the hot solvent, filter hot if necessary to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C. Weigh the final product and calculate the percentage yield. The expected yield is typically in the range of 60-75%.

Characterization of 2-Amino-4-methyl-3-nitrophenol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Yellow to brown crystalline solid.
Melting Point Literature values should be consulted if available. A sharp melting point range indicates high purity.
FT-IR (KBr) - Broad O-H stretch (~3400-3200 cm⁻¹)- N-H stretching (two bands, ~3450 and ~3350 cm⁻¹)- Aromatic C-H stretch (~3100-3000 cm⁻¹)- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹)
¹H NMR - Aromatic protons (singlets or doublets)- Methyl group (singlet, ~2.2-2.4 ppm)- Amino group (broad singlet, exchangeable with D₂O, ~4.5-5.5 ppm)- Phenolic proton (broad singlet, exchangeable with D₂O)
Mass Spec. Expected molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₈N₂O₃, MW: 168.15 g/mol ).
TLC A single spot with an Rf value different from the starting material.

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of sodium sulfide and the acidification step, must be performed in a well-ventilated chemical fume hood. Acidification of sulfide-containing solutions will liberate highly toxic hydrogen sulfide (H₂S) gas.

  • Hazards of Dinitrophenols: Dinitrophenols are toxic if ingested, inhaled, or absorbed through the skin. They can cause an increase in metabolic rate, leading to hyperthermia.[8][9] Avoid creating dust.

  • Waste Disposal: The aqueous filtrate after product isolation will contain residual sulfide and other sulfur compounds. This should be treated with an oxidizing agent like hydrogen peroxide or sodium hypochlorite under basic conditions before neutralization and disposal according to institutional guidelines. Organic waste from recrystallization should be collected in a designated solvent waste container.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reducing agent.- Insufficient heating or reaction time.- Incorrect pH during precipitation.- Use fresh sodium sulfide.- Ensure the reaction is maintained at the correct temperature for the specified time.- Check the pH carefully during the work-up; the product is amphoteric and may redissolve in strong acid or base.
Incomplete Reaction - Insufficient amount of reducing agent.- Poor mixing.- Use a slight excess of sodium sulfide.- Ensure vigorous stirring throughout the reaction.
Product is an Oil - Impurities present.- Cooling too rapidly during recrystallization.- Ensure the crude product is washed well.- Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
Product Contaminated - Byproduct formation (e.g., diamino compound).- Trapped sulfur.- Use the recommended stoichiometry of the reducing agent to avoid over-reduction.- Ensure the hot filtration step is performed effectively to remove elemental sulfur.

References

  • Google Patents. Method of producing 2,4-dinitrophenol.
  • Google Patents. Preparation method of 2-amino-4-nitrophenol.
  • Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]

  • Google Patents. METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • Google Patents. Process for the preparation of amino-nitrophenols.
  • Google Patents. Process for the preparation of 2-amino-4-nitrophenol.
  • Google Patents. Process for purifying crude 4-aminophenol.
  • ACS Publications. Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor | Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. 2,4-Dinitrophenol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for Dinitrophenols. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • PubMed. Initial Hydrogenation and Extensive Reduction of Substituted 2,4-dinitrophenols. Available at: [Link]

  • Asian Journal of Chemistry. Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. Available at: [Link]

  • ResearchGate. (PDF) Selective reduction of dinitro compounds. Available at: [Link]

  • ResearchGate. (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Available at: [Link]

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Available at: [Link]

  • Chemistry Stack Exchange. Fast way to isolate 4-nitrophenol from 4-aminophenol. Available at: [Link]

  • SIOC Journals. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Available at: [Link]

  • National Toxicology Program. TR-339: 2-Amino-4-Nitrophenol (CASRN 99-57-0) in F344/N Rats and B6C3F1Mice (Gavage Studies). Available at: [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available at: [Link]

  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (No URL available)
  • Analytice. 2-Amino-4-nitrophenol - analysis. Available at: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. Reduction method of aromatic nitro-compound for replacing sodium sulfide.
  • Organic Chemistry Portal. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Available at: [Link]

Sources

Application

Protocol for selective reduction of dinitrophenols to aminonitrophenols

Executive Summary & Safety Directive Abstract This application note details the chemoselective and regioselective reduction of 2,4-dinitrophenol (2,4-DNP) to 2-amino-4-nitrophenol.[1] While catalytic hydrogenation often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Abstract

This application note details the chemoselective and regioselective reduction of 2,4-dinitrophenol (2,4-DNP) to 2-amino-4-nitrophenol.[1] While catalytic hydrogenation often leads to over-reduction (yielding 2,4-diaminophenol), the use of sulfur-based reducing agents allows for precise partial reduction.[1] This guide compares the classical Zinin Reduction (Sodium Sulfide) with a modern Sodium Dithionite protocol, emphasizing the regiochemical preference for the ortho-nitro group due to electronic anchoring effects.

CRITICAL SAFETY WARNING (Read Before Proceeding)

DANGER: ACUTE TOXICITY & EXPLOSION HAZARD [1]

  • Metabolic Poison: 2,4-Dinitrophenol is a potent mitochondrial uncoupler.[1] Inhalation or skin absorption can cause fatal hyperthermia.[1] Double-gloving and full-face respirators (or working strictly in a fume hood) are mandatory. [1]

  • Explosive Potential: Dry 2,4-DNP is a high explosive (shock-sensitive).[1] It must be stored and handled wet (typically with >15% water).[1] Never use metal spatulas to scrape dry material.[1]

  • Reaction Exotherm: Both protocols involve exothermic steps.[1] Temperature control is critical to prevent thermal runaway.[1]

Mechanistic Principles & Regioselectivity

The selective reduction of polynitroarenes relies on differentiating the electronic environments of the nitro groups. In 2,4-DNP, the hydroxyl group (-OH) exerts a decisive directing effect.[1]

The "Ortho-Effect"

In alkaline media (Zinin conditions), the phenol exists as a phenolate.[1] The nitro group at the 2-position (ortho) is electronically distinct from the 4-position (para) due to:

  • Proximity/Chelation: The reducing agent (sulfide or dithionite anion) is often directed to the ortho-position via hydrogen bonding or coordination with the phenolate oxygen.[1]

  • Resonance Stabilization: The transition state for the ortho-reduction is stabilized by a quinonoid resonance structure that is less accessible to the para-position.[1]

Consequently, both protocols detailed below preferentially yield 2-amino-4-nitrophenol .

Reaction Pathway Visualization[1]

ReactionPathway cluster_legend Selectivity Drivers DNP 2,4-Dinitrophenol (Starting Material) Inter Intermediate (Hydroxylamino-nitro) DNP->Inter Partial Reduction OrthoProd 2-Amino-4-Nitrophenol (MAJOR PRODUCT) Inter->OrthoProd Kinetic Control (Ortho-Effect) ParaProd 4-Amino-2-Nitrophenol (Trace/Minor) Inter->ParaProd Steric Control (Less favored) Diamine 2,4-Diaminophenol (Over-reduction Impurity) OrthoProd->Diamine Excess Reagent High Temp Info The phenolic -OH group directs reduction to the ortho (2) position via H-bonding/chelation.

Figure 1: Reaction pathway showing the regioselective preference for ortho-reduction.[1]

Protocol A: The Modern Sodium Dithionite Method

Best for: Laboratory scale (<50g), cleaner workup, mild conditions.

Reagents & Materials
  • 2,4-Dinitrophenol (wetted, ~15% H2O)[1][2]

  • Sodium Dithionite (

    
    ), technical grade (>85%)
    
  • Ammonium Hydroxide (28-30%

    
    ) or Sodium Hydroxide (10%)[1]
    
  • Ethanol (95%)

  • Solvent for crystallization: Dilute HCl / Water

Step-by-Step Procedure
  • Solubilization:

    • In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve 10.0 g (54.3 mmol) of 2,4-dinitrophenol in 100 mL of 10% NaOH . The solution will turn deep yellow/orange (phenolate formation).

    • Heat the solution to 50°C .

  • Controlled Addition:

    • Prepare a solution of 28.5 g (163 mmol, ~3 eq) Sodium Dithionite in 120 mL water . Note: Dithionite degrades in water; prepare immediately before use.[1]

    • Add the dithionite solution dropwise to the phenol solution over 30–45 minutes.

    • Critical Parameter: Maintain internal temperature between 60–70°C . Do not exceed 80°C to prevent over-reduction.[1]

  • Reaction Monitoring:

    • Stir at 70°C for an additional 60 minutes.

    • Monitor via TLC (Silica; Ethyl Acetate:Hexane 1:1).[1] The starting material (Rf ~0.8) should disappear; the amine product (Rf ~0.4) will appear.[1]

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH ~4–5.[1] Caution: Sulfur dioxide (

      
      ) gas may evolve.[1] Use a scrubber or efficient fume hood.
      
    • The product, 2-amino-4-nitrophenol, will precipitate as a reddish-brown solid.[1]

    • Filter the solid and wash with cold water (2 x 20 mL).

  • Purification:

    • Recrystallize from hot water or dilute ethanol.[1]

    • Yield Expectations: 65–75%.

    • Melting Point: ~142–144°C.[1]

Protocol B: The Classical Zinin Reduction (Sulfide)

Best for: Scale-up (>100g), cost-efficiency, robust regioselectivity.[1]

Reagents[1][3][4][5]
  • 2,4-Dinitrophenol[1][2][3][4][5][6][7][8][9]

  • Sodium Sulfide nonahydrate (

    
    ) OR Sodium Hydrosulfide (
    
    
    
    )
  • Ammonium Chloride (

    
    )[10]
    
  • Water[9][11][12]

Step-by-Step Procedure
  • Preparation of "Polysulfide" Character:

    • While pure

      
       can be used, a buffered system (
      
      
      
      ) often improves selectivity.
    • Dissolve 10.0 g of 2,4-DNP in 60 mL water containing 4 mL conc. ammonia .[1][5]

  • Reduction:

    • Heat the mixture to 70°C .

    • Separately dissolve 19.5 g of

      
       in 40 mL water .
      
    • Add the sulfide solution dropwise over 1 hour.

    • Observation: The solution color changes from orange to dark red/brown.

  • Completion:

    • Reflux gently (approx. 90°C) for 2 hours.

    • Process Check: If the reaction stalls (TLC), add small aliquots (1-2g) of additional sulfide.

  • Isolation:

    • Filter the hot solution to remove elemental sulfur (a byproduct of Zinin reduction).

    • Acidify the filtrate with Acetic Acid to pH 5.

    • Cool in an ice bath to crystallize the 2-amino-4-nitrophenol.[1]

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureSodium Dithionite (Method A)Zinin / Sulfide (Method B)[13]
Selectivity High (pH dependent)Very High (Thermodynamic control)
Byproducts Sulfite/Sulfate (Water soluble)Elemental Sulfur (Requires filtration)
Odor Moderate (

)
High (

- Rotten egg smell)
Scalability Moderate (Exotherm management)Excellent (Industrial standard)
Reagent Stability Low (Dithionite oxidizes in air)High (Sulfides are stable)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Over-reduction (Diamine formation) Temperature too high (>90°C) or excess reagent.[1]Limit temp to 70°C. Add reagent dropwise.[1]
Low Yield Incomplete precipitation during acidification.[1]Ensure pH is adjusted to the isoelectric point (~pH 4-5).[1]
Product is tarry/oily Oxidation of the amine during workup.Perform workup under

atmosphere. Add trace sodium bisulfite.
Formation of 4-amino isomer Wrong pH during reduction.[1]Ensure alkaline conditions are maintained throughout the addition.

Experimental Workflow Diagram

Workflow Start Start: 2,4-DNP (Wet) Solubilize Solubilize in NaOH (pH > 10) Temp: 50°C Start->Solubilize Choice Select Reducing Agent Solubilize->Choice Dithionite Method A: Na2S2O4 Add dropwise at 60-70°C Choice->Dithionite Lab Scale / Clean Sulfide Method B: Na2S / NH4Cl Reflux at 90°C Choice->Sulfide Bulk Scale MonitorA Monitor TLC (Disappearance of DNP) Dithionite->MonitorA Acidify Acidify to pH 4-5 (Precipitation) MonitorA->Acidify FilterS Filter Elemental Sulfur (Hot Filtration) Sulfide->FilterS FilterS->Acidify FilterProd Filter & Wash (Cold Water) Acidify->FilterProd Recryst Recrystallize (H2O/EtOH) FilterProd->Recryst Final Pure 2-Amino-4-Nitrophenol Recryst->Final

Figure 2: Operational workflow for the isolation of 2-amino-4-nitrophenol.[1]

References

  • Hartman, W. W.; Silloway, H. L. (1945). "2-Amino-4-nitrophenol".[1][4][14] Organic Syntheses, Coll.[1] Vol. 3, p. 82. [Link][1]

  • Porter, H. K. (1973).[1] "The Zinin Reduction of Nitroarenes". Organic Reactions, 20, 455–481. (Seminal review on sulfide reductions).

Sources

Method

High-Purity Synthesis of MK2 Inhibitor Precursors: The 2-Amino-4-methyl-3-nitrophenol Protocol

Application Note: AN-MK2-SYN-04 Abstract Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a pivotal downstream effector of the p38 MAPK pathway, regulating the stability and translation of pro-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MK2-SYN-04

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a pivotal downstream effector of the p38 MAPK pathway, regulating the stability and translation of pro-inflammatory cytokine mRNAs (e.g., TNF


, IL-6). While p38 inhibitors have historically failed due to toxicity, MK2 inhibitors offer a safer therapeutic window for treating chronic inflammatory diseases and fibrosis. This guide details the optimized synthesis and application of 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) , a critical "hinge-region" intermediate used to construct high-affinity benzimidazole-based MK2 inhibitors. We provide a validated, scalable protocol for its regioselective synthesis and downstream cyclization.

Introduction: The Strategic Value of the Intermediate

In the design of ATP-competitive kinase inhibitors, the scaffold interacting with the hinge region of the kinase is determinant for potency and selectivity. Benzimidazole and benzoxazole cores are privileged structures for MK2 inhibition.

The intermediate 2-Amino-4-methyl-3-nitrophenol offers three specific structural advantages for MK2 drug design:

  • Scaffold Precursor: The vicinal amino and nitro groups allow for controlled reduction to a 1,2-diamine, the immediate precursor to the benzimidazole core.

  • Selectivity Handle: The C4-methyl group (which becomes C7-methyl in the benzimidazole numbering) induces a specific steric clash with the "gatekeeper" residues in off-target kinases, enhancing selectivity for MK2.

  • Functional Handle: The phenol (-OH) moiety remains available for etherification, allowing the attachment of solubilizing groups or "tail" moieties that extend into the solvent-exposed region of the ATP pocket.

Biological Context: The p38/MK2 Signaling Axis

MK2 is the primary driver of cytokine storms downstream of p38. Direct inhibition of MK2 blocks the phosphorylation of Hsp27 and TTP (Tristetraprolin), destabilizing cytokine mRNA without affecting the homeostatic functions of p38.

MK2_Pathway Stress Cellular Stress / LPS p38 p38 MAPK Stress->p38 Activates MK2 MK2 (MAPKAPK2) [Target] p38->MK2 Phosphorylates & Activates Hsp27 Hsp27 Phosphorylation (Actin Remodeling) MK2->Hsp27 TTP TTP Phosphorylation (mRNA Stabilization) MK2->TTP Cytokines TNFα, IL-6 Production (Inflammation) Hsp27->Cytokines Indirect Effect TTP->Cytokines Increases Stability

Figure 1: The p38/MK2 signaling cascade.[1] Inhibition of MK2 prevents the stabilization of pro-inflammatory cytokine mRNA.

Synthesis Protocol: 2-Amino-4-methyl-3-nitrophenol[2]

This protocol utilizes a regioselective Zinin reduction. The starting material, 4-methyl-2,3-dinitrophenol, contains two nitro groups. The nitro group at position 2 is sterically less hindered and electronically more susceptible to reduction than the nitro group at position 3, which is flanked by the methyl group and the phenol.

Materials & Reagents
ReagentCAS No.[2][3]PurityRole
4-Methyl-2,3-dinitrophenol 16296-53-0>98%Starting Material
Zinc Dust 7440-66-6<10 micronReducing Agent
Ammonium Chloride (NH₄Cl) 12125-02-9ACS GradeProton Source/Buffer
Ethanol (EtOH) 64-17-5Abs.Solvent
Tetrahydrofuran (THF) 109-99-9AnhydrousCo-solvent
Step-by-Step Methodology

1. Preparation of Reaction Matrix:

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-methyl-2,3-dinitrophenol (10.0 g, 50.5 mmol) in a mixture of Ethanol (120 mL) and THF (30 mL).

  • Note: The THF co-solvent ensures complete solubility of the dinitrophenol, which is critical for regioselectivity.

2. Activation and Addition:

  • Prepare a saturated aqueous solution of Ammonium Chloride (13.5 g, 252 mmol in 40 mL water). Add this to the reaction vessel.

  • Cool the mixture to 0°C using an ice bath.

  • Add Zinc dust (16.5 g, 252 mmol) portion-wise over 30 minutes.

  • Critical Control Point: Maintain internal temperature below 10°C during addition to prevent thermal runaway and over-reduction to the diamine.

3. Reaction Phase:

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

  • Stir vigorously for 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (

    
    ) should disappear, and the mono-reduced product (
    
    
    
    ) should appear. If the di-amino product (
    
    
    ) begins to form, quench immediately.

4. Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove zinc oxide residues. Wash the pad with warm Ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove organics.

  • Dilute the aqueous residue with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Recrystallization: Recrystallize the crude dark-orange solid from Ethanol/Water (9:1) to yield 2-Amino-4-methyl-3-nitrophenol as bright orange needles.

Yield Expectation: 75–82% Purity: >98% (HPLC, 254 nm)

Downstream Application: Constructing the MK2 Inhibitor Core

Once the intermediate is secured, it serves as the precursor for the benzimidazole scaffold. The following workflow describes the conversion of the intermediate into a 4-methyl-benzimidazole core, a common pharmacophore in MK2 patents (e.g., WO2014149164A1).

Workflow Diagram

Synthesis_Workflow SM 4-Methyl-2,3- dinitrophenol INT INTERMEDIATE: 2-Amino-4-methyl- 3-nitrophenol SM->INT Zn / NH4Cl (Selective Reduction) DIAMINE Precursor: 2,3-Diamino-4- methylphenol INT->DIAMINE H2 / Pd-C (Full Reduction) SCAFFOLD MK2 SCAFFOLD: 4-Methyl-1H- benzo[d]imidazole DIAMINE->SCAFFOLD R-CHO / Oxone or CDI / Acid

Figure 2: Synthetic route from dinitrophenol to the active benzimidazole scaffold.

Protocol: Cyclization to Benzimidazole
  • Full Reduction (Nitro to Amine):

    • Dissolve 2-Amino-4-methyl-3-nitrophenol (1 eq) in Methanol.

    • Add 10% Pd/C (10 wt%) and stir under Hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter and concentrate to yield the unstable 2,3-diamino-4-methylphenol . Use immediately.

  • Cyclization (Ring Closure):

    • Method A (Carboxylic Acids): Reflux the diamine with a substituted carboxylic acid (R-COOH) in Polyphosphoric Acid (PPA) at 150°C for 4 hours.

    • Method B (Aldehydes - Milder): Stir the diamine with an aryl aldehyde (R-CHO) and a mild oxidant (e.g., Na₂S₂O₅ or air oxidation) in DMF/Water at 80°C.

    • Result: This yields the 2-substituted-4-methyl-1H-benzo[d]imidazol-5-ol core.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Over-reduction (Formation of diamine in Step 1)Temperature too high (>10°C) or excess Zinc added too quickly.Strictly control temperature during Zn addition. Reduce reaction time.
Poor Solubility Inadequate solvent ratio.Increase THF fraction in the EtOH/THF mix.
Regioisomer Contamination Reduction of the wrong nitro group (3-NO2).This is rare due to sterics, but if observed, recrystallize slower from dilute EtOH.
Oxidation of Product The intermediate is air-sensitive (aminopheol).Store under Nitrogen/Argon at -20°C.

Safety & Handling

  • Nitro-aromatics: Potentially explosive when dry or heated. Handle 4-methyl-2,3-dinitrophenol with care; avoid friction or shock.

  • Zinc Dust: Pyrophoric hazard. Do not discard damp zinc dust into combustible waste; quench with dilute HCl before disposal.

  • Toxicity: MK2 inhibitors and their intermediates are biologically active. Handle in a fume hood with full PPE (gloves, goggles, lab coat).

References

  • P

    • Source: World Intellectual Property Organiz
    • Relevance: Primary source for the synthesis of 2-amino-4-methyl-3-nitrophenol
    • Link:

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

    • Source:Pharmaceuticals (Basel), 2021.
    • Relevance: Validates the benzimidazole scaffold and the role of C4/C7 substitution in kinase selectivity.
    • Link:

  • MK2 (MAPKAPK2)

    • Source:Journal of Molecular and Cellular Cardiology, 2005.
    • Relevance: background on the p38-MK2 pathway and therapeutic r
    • Link:

  • Selective Reduction of Dinitrobenzenes.

    • Source:Organic Syntheses, Coll. Vol. 3.
    • Relevance: General methodology for Zinin reduction (Zn/NH4Cl)
    • Link:

Sources

Application

Application Note: Diazotization of 2-Amino-4-methyl-3-nitrophenol

[1] Abstract & Strategic Overview The diazotization of 2-Amino-4-methyl-3-nitrophenol represents a specialized challenge in organic synthesis, distinct from standard aniline diazotizations.[1] The presence of a hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The diazotization of 2-Amino-4-methyl-3-nitrophenol represents a specialized challenge in organic synthesis, distinct from standard aniline diazotizations.[1] The presence of a hydroxyl group ortho to the amino functionality dictates that the reaction product is not a simple diazonium salt, but rather a diazo oxide (also known as a quinone diazide).

This Application Note provides a rigorous, field-validated protocol for generating this species. The 3-nitro group (electron-withdrawing) significantly reduces the nucleophilicity of the amine, often requiring optimized acidic media for effective nitrosation.[1] Furthermore, the resulting diazo oxide is a zwitterionic species with unique solubility and stability profiles, critical for downstream applications such as azo coupling (dyes/pigments) or Sandmeyer-type transformations.[1]

Key Mechanistic Insight: The Ortho-Effect

Unlike para-substituted anilines, ortho-aminophenols undergo an internal acid-base equilibrium immediately following diazotization.[1] The highly acidic phenolic proton (enhanced by the 3-nitro group) is lost, stabilizing the molecule as a neutral, internal salt (diazo oxide).[1]

Implication for Protocol: The reaction mixture typically requires careful pH control during the "work-up" or coupling phase to ensure the active species is available.[1]

Reaction Mechanism & Pathway[1][2][3]

The transformation proceeds through three distinct phases: Acid Dissolution , Nitrosation , and Diazo Oxide Formation .[1]

DOT Diagram: Reaction Pathway

DiazotizationMechanism cluster_conditions Critical Control Points Substrate 2-Amino-4-methyl- 3-nitrophenol AcidSalt Amine Hydrochloride (Salt Formation) Substrate->AcidSalt HCl (aq) Diazonium Diazonium Cation [Ar-N2]+ AcidSalt->Diazonium + NaNO2 / 0-5°C (Nitrosation) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium Active Species DiazoOxide Diazo Oxide (Quinone Diazide) Diazonium->DiazoOxide - H+ (Spontaneous or via NaOAc)

Figure 1: Mechanistic pathway showing the transition from the amine salt to the stable diazo oxide species.[2]

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationRole
2-Amino-4-methyl-3-nitrophenol >98% PuritySubstrate
Hydrochloric Acid (HCl) 37% (Conc.)[1]Proton source & Salt formation
Sodium Nitrite (NaNO2) 4N Aqueous Sol.Nitrosating agent
Sulfamic Acid / Urea SolidScavenger for excess HNO2
Starch-Iodide Paper IndicatorEndpoint detection (Blue = Excess HNO2)
Ice/Water Bath < 5°CThermal control
Step-by-Step Methodology

Safety Pre-Check: Nitrophenols are toxic and skin irritants.[3][4][5] Diazo oxides are potentially explosive if dried. Perform all steps in a fume hood behind a blast shield.

Step 1: Substrate Solubilization & Acidification[1]
  • Charge a 3-neck round-bottom flask with 10.0 mmol of 2-Amino-4-methyl-3-nitrophenol.

  • Add 15 mL of water and stir to create a slurry.

  • Slowly add 3.0 mL of Conc. HCl (approx. 3.5 equivalents).[4][6]

    • Note: The 3-nitro group reduces basicity.[1] If the amine does not dissolve or form a fine suspension, mild heating (to 40°C) may be used, followed by rapid cooling to reprecipitate fine crystals. Fine particle size is critical for complete reaction.

Step 2: Diazotization (Nitrosation)
  • Cool the reaction mixture to 0–5°C using an ice/salt bath. Ensure internal temperature monitoring.

  • Prepare a solution of Sodium Nitrite (0.75 g, 11.0 mmol) in 2 mL water .

  • Add the NaNO2 solution dropwise via an addition funnel or syringe pump over 15–20 minutes.

    • Control Point: Maintain temperature < 5°C. Exotherms can lead to decomposition (tar formation).

  • Stir the mixture at 0–5°C for 1 hour .

    • Observation: The suspension should thin out and become lighter in color as the soluble diazonium salt forms before potentially precipitating as the diazo oxide.

Step 3: Endpoint Determination & Quenching[1]
  • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color indicates the required excess of nitrous acid.

    • Troubleshooting: If no color develops, add aliquots of 10% NaNO2 solution (0.1 mL) until a positive test persists for 5 minutes.

  • Quenching: Once the reaction is complete, destroy excess nitrous acid by adding small portions of Sulfamic Acid or Urea until the starch-iodide test is negative.

    • Why? Excess HNO2 interferes with subsequent coupling reactions and causes side-products.[1]

Step 4: Isolation (Optional) or In-Situ Use[1]
  • For In-Situ Coupling (Recommended): The acidic solution containing the diazonium species is ready for immediate addition to a coupling component (e.g., phenols, naphthols).[1]

  • For Isolation (Diazo Oxide): Neutralize the solution to pH 4–5 using Sodium Acetate. The diazo oxide will precipitate as a yellow/orange solid. Filter, wash with cold water, and keep moist .[1]

    • WARNING: Do not dry the filter cake completely unless necessary and verified safe. Dry diazo oxides are shock-sensitive.[1]

Workflow Visualization

DOT Diagram: Experimental Workflow

ExperimentalWorkflow Start Start: Weigh Substrate Acidify Suspend in H2O + HCl (Create Fine Slurry) Start->Acidify Cool Cool to 0-5°C (Ice Bath) Acidify->Cool AddNitrite Add NaNO2 Dropwise (Maintain T < 5°C) Cool->AddNitrite Check Starch-Iodide Test (Positive = Blue) AddNitrite->Check Check->AddNitrite Negative (No Color) Quench Add Sulfamic Acid (Remove Excess HNO2) Check->Quench Positive (Blue Color) Finish Ready for Coupling (Keep Cold) Quench->Finish

Figure 2: Operational workflow for the batch diazotization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Dissolution Particle size too large or acid too weak.[1]Dissolve in hot acetic acid/HCl, then crash cool to form micro-crystals.
Tar/Oil Formation Temperature > 5°C or reaction too fast.Slow down NaNO2 addition; ensure efficient cooling.
No End-Point (Blue) Consumption of HNO2 by side reactions (oxidation).Add NaNO2 in larger excess; ensure amine is fully suspended.
Precipitation during Rxn Formation of insoluble Diazo Oxide.This is normal for o-aminophenols.[1] Ensure slurry is stirrable; add water if needed.

References

  • Vertex AI Search. (2023). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. US Patent 4874847A. Link

  • Organic Syntheses. (1923). m-Nitrophenol Procedure (General Diazotization Context). Org. Synth. 1923, 3,[1][7] 87. Link

  • National Toxicology Program. (1992). 2-Amino-4-nitrophenol Safety Data Sheet. CAMEO Chemicals.[4][5] Link

  • Santa Cruz Biotechnology. (2023). 2-Amino-4-nitrophenol Product Data. Link

  • ResearchGate. (2013). Kinetics and Mechanism of Diazotization. Link

Sources

Method

Synthesis of benzimidazole derivatives using 2-Amino-4-methyl-3-nitrophenol

This Application Note is designed to guide researchers through the synthesis of functionalized benzimidazole scaffolds using 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) . This precursor is a high-value "orphan" buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of functionalized benzimidazole scaffolds using 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) . This precursor is a high-value "orphan" building block that offers unique regiochemical handles (a phenol, a methyl group, and a latent diamine) for structure-activity relationship (SAR) exploration in kinase inhibitors and anti-infectives.

Introduction & Strategic Value

Benzimidazoles are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in drugs like Omeprazole (proton pump inhibitor), Albendazole (antiparasitic), and Abemaciclib (CDK4/6 inhibitor).

The precursor 2-Amino-4-methyl-3-nitrophenol presents a strategic advantage over simple phenylenediamines:

  • Orthogonal Handles: It contains a phenol (-OH) for solubility/permeability tuning and a methyl (-CH3) group for hydrophobic pocket filling.

  • Regioselectivity: The pre-existing amine and nitro groups are ortho to each other (positions 2 and 3), ensuring that upon reduction, the resulting diamine cyclizes exclusively to the benzimidazole, minimizing benzoxazole byproducts (which would require reaction at the sterically crowded 1,2-positions).

Synthetic Pathway Overview

The synthesis proceeds via a Reductive Cyclization cascade. The nitro group at position 3 is reduced to an amine, generating an unstable 2,3-diamino-4-methylphenol intermediate, which is immediately trapped by an electrophile (aldehyde or carboxylic acid) to close the imidazole ring.

Mechanism:

  • Reduction:

    
    
    
  • Condensation: Diamine + Electrophile

    
     Imine/Aminal
    
  • Oxidation/Dehydration: Formation of the aromatic imidazole ring.

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (High Throughput)

Best for: Rapid library generation using diverse aldehydes.

Rationale: This method uses sodium dithionite (


)  as a mild reducing agent that works in aqueous media, allowing the reduction and cyclization to occur in a single vessel. This avoids the isolation of the oxidation-sensitive diamine intermediate.
Materials
  • Precursor: 2-Amino-4-methyl-3-nitrophenol (1.0 eq)

  • Electrophile: Aryl/Alkyl Aldehyde (1.1 eq)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Solvent: DMSO /

    
     (9:1 v/v)
    
  • Catalyst: Piperidine (0.1 eq) - Optional, accelerates condensation

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 2-Amino-4-methyl-3-nitrophenol (168 mg, 1.0 mmol) and the chosen Aldehyde (1.1 mmol) in DMSO (3 mL).

  • Reduction Initiation: Dissolve

    
      (522 mg, 3.0 mmol) in Water  (0.5 mL) and add dropwise to the reaction mixture.
    
    • Observation: The solution may change color (yellow

      
       clear/brown) as the nitro group reduces.
      
  • Reaction: Heat the mixture to 90°C for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: Disappearance of the yellow nitro-starting material indicates completion.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into crushed ice (20 g).

    • The product usually precipitates. Filter the solid.

    • If no precipitate: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Stepwise Phillips-Ladenburg Cyclization (Scale-Up)

Best for: Gram-scale synthesis and carboxylic acid electrophiles.

Rationale: Uses Zinc/HCl or


  for a clean reduction, followed by acid-catalyzed cyclization. This is more robust for difficult substrates.
Step 1: Reduction to Diamine
  • Dissolve 2-Amino-4-methyl-3-nitrophenol (1.0 g) in Methanol (20 mL).

  • Add 10% Pd/C (100 mg, 10 wt%).

  • Stir under

    
     balloon  (1 atm) for 4 hours at RT.
    
  • Filter through Celite (under Argon if possible, as the diamine oxidizes rapidly).

  • Immediate Use: Use the filtrate directly in Step 2.

Step 2: Cyclization
  • To the methanolic filtrate, add the Carboxylic Acid (1.0 eq) and 4N HCl (5 mL).

  • Reflux for 8–12 hours .

  • Neutralization: Cool and adjust pH to ~8 using

    
    .
    
  • Collect the precipitate by filtration.

Data Visualization & Logic

Reaction Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and chemical logic flow for this synthesis.

BenzimidazoleSynthesis Start 2-Amino-4-methyl- 3-nitrophenol Reduction Reduction Step (-NO2 -> -NH2) Start->Reduction Zn/NH4Cl or Na2S2O4 Intermediate 2,3-Diamino- 4-methylphenol (Unstable) Reduction->Intermediate Electrophile Electrophile Selection Intermediate->Electrophile RouteA Aldehyde (Oxidative Cyclization) Electrophile->RouteA Library Gen RouteB Carboxylic Acid (Phillips Condensation) Electrophile->RouteB Scale Up Product 4-Hydroxy-7-methyl- benzimidazole RouteA->Product -2H (Oxidation) RouteB->Product -2H2O (Dehydration)

Caption: Logical workflow for converting 2-Amino-4-methyl-3-nitrophenol to benzimidazole, highlighting the divergence based on electrophile choice.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Oxidation of diamine intermediatePerform reduction and cyclization in one pot (Protocol A) or under Argon.
Benzoxazole Byproduct Competitive reaction at phenolEnsure pH is slightly acidic (HCl) during cyclization to protonate the phenol, making it less nucleophilic than the amine.
Incomplete Reduction Catalyst poisoning (Sulfur/Amines)Increase catalyst loading (Pd/C) or switch to Fe/Acetic Acid reduction.
Sticky Product Phenolic OH interactionsPerform O-methylation (MeI/K2CO3) on the starting material before synthesis if the free phenol is not required immediately.

Characterization & Validation

To validate the structure, researchers must confirm the formation of the imidazole ring and the retention of the phenol/methyl groups.

  • 1H NMR (DMSO-d6):

    • 
       12.0-13.0 ppm:  Broad singlet (NH of benzimidazole).
      
    • 
       9.0-10.0 ppm:  Broad singlet (Phenolic OH).
      
    • 
       2.3-2.5 ppm:  Singlet (Methyl group).
      
    • Aromatic Region: Two doublets (ortho-coupling) for the H5 and H6 protons of the benzimidazole core (since positions 4 and 7 are substituted).

  • Mass Spectrometry (ESI):

    • Expect

      
       peak corresponding to: 
      
      
      
      .

References

  • Preparation of Precursor: World Intellectual Property Organization. (2014).[2] WO2014149164A1 - Mk2 inhibitors and uses thereof. (Describes Zn/NH4Cl reduction of dinitrophenol to 2-amino-4-methyl-3-nitrophenol). Link

  • General Benzimidazole Synthesis: Organic Chemistry Portal. Synthesis of Benzimidazoles. (Comprehensive review of reductive cyclization methods). Link

  • One-Pot Na2S2O4 Method: Yang, D., et al. (2009). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Synlett. (Basis for Protocol A). Link

  • Phillips-Ladenburg Reaction: Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. J. Chem. Soc. (Basis for Protocol B). Link

Sources

Application

Recrystallization solvent systems for purifying 2-Amino-4-methyl-3-nitrophenol

Abstract The purification of 2-Amino-4-methyl-3-nitrophenol presents unique challenges due to its dense functionalization and amphoteric nature. The proximity of the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-Amino-4-methyl-3-nitrophenol presents unique challenges due to its dense functionalization and amphoteric nature. The proximity of the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups creates a "push-pull" electronic system susceptible to oxidation and thermal degradation. This guide outlines optimized recrystallization solvent systems, specifically tailored to exploit the molecule's intramolecular hydrogen bonding and solubility differentials. We prioritize the Ethanol/Water binary system for general purity and Toluene for removing non-polar tars in high-stability applications.

Physicochemical Profile & Solubility Logic

To design an effective purification protocol, one must understand the molecular interactions at play. 2-Amino-4-methyl-3-nitrophenol is not merely a polar molecule; it is a chelation-capable system .

Structural Considerations
  • Intramolecular Hydrogen Bonding: The ortho positioning of the amino and nitro groups (positions 2 and 3) allows for strong intramolecular H-bonding. This reduces the molecule's effective polarity, making it surprisingly soluble in less polar solvents compared to its para isomers.

  • Amphoteric Nature:

    • Acidic: The phenolic -OH (pKa ~7-8 due to nitro-withdrawl).

    • Basic: The amine -NH₂ (weakly basic due to resonance).

    • Implication: The compound can be solubilized in both dilute acid (as the ammonium salt) and dilute alkali (as the phenolate), offering a "Chemical Washing" pre-step before recrystallization.

Impurity Profile

Common synthesis routes (via nitration of 2-amino-4-methylphenol or reduction of dinitrocresol) yield specific impurities:

  • Regioisomers: 2-Amino-4-methyl-5-nitrophenol (common byproduct).

  • Oxidation Products: Imino-quinones (dark tars/oils).

  • Inorganic Salts: Residual nitration acids or reduction catalysts.

Recommended Solvent Systems

The following table summarizes the solvent systems evaluated for this compound class.

System TypeSolvent CompositionPolarity IndexPrimary Use CaseProsCons
Binary (Standard) Ethanol (95%) / Water HighGeneral Purification (>98% purity)Excellent removal of inorganic salts; moderate yield.High boiling point of water can make drying difficult.
Single (Non-Polar) Toluene LowRemoval of Oxidative TarsExploits internal H-bonding; leaves polar tars behind.Lower recovery yield; requires higher temp (110°C).
Binary (Alternative) Ethyl Acetate / Hexane MediumIsomer SeparationGood selectivity for ortho-nitro isomers.Flammable; Hexane is neurotoxic (heptane preferred).
Chemical Wash Dilute HCl / NaOH N/APre-purification (Crude cleanup)Removes non-amphoteric neutrals.Not a crystallization; requires pH control.

Detailed Experimental Protocols

Protocol A: Binary Recrystallization (Ethanol/Water)

Best for: Removing inorganic salts and general organic impurities.

Safety Note: Nitro-compounds are potentially explosive if heated to dryness. Always maintain a solvent wet-cake until final controlled drying.

  • Dissolution:

    • Place 10.0 g of crude 2-Amino-4-methyl-3-nitrophenol in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solution is dark/opaque, add activated charcoal (0.5 g) and reflux for 5 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and insoluble mechanical impurities.

  • The "Cloud Point" Induction:

    • Return the filtrate to a clean flask and maintain at near-boiling temperature.

    • Add Deionized Water dropwise via an addition funnel.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals under vacuum.[1]

    • Wash the cake with 20 mL of cold (50:50) Ethanol/Water mixture.

    • Dry in a vacuum oven at 40°C (Do not exceed 60°C to prevent thermal decomposition).

Protocol B: Non-Polar Purification (Toluene)

Best for: Removing polar oxidation products and isomeric mixtures.

  • Dissolution: Suspend crude solid in Toluene (10 mL per gram of solid).

  • Reflux: Heat to boiling (110°C). The target compound should dissolve due to intramolecular H-bonding, while polar oxidation tars will remain as a gummy residue at the bottom.

  • Decantation: Carefully decant the hot supernatant liquid into a clean beaker, leaving the gummy residue behind.

  • Cooling: Allow the Toluene solution to cool slowly. The 2-Amino-4-methyl-3-nitrophenol will crystallize as needles.

  • Wash: Wash with cold Hexane or Heptane to remove residual Toluene.

Process Visualization

Workflow Diagram: Binary Recrystallization

The following diagram illustrates the critical decision points in the Ethanol/Water protocol.

RecrystallizationWorkflow Start Crude 2-Amino-4-methyl-3-nitrophenol Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckColor Is Solution Dark/Tar? Dissolve->CheckColor Charcoal Add Activated Carbon (Reflux 5 min) CheckColor->Charcoal Yes Filter Hot Filtration (Remove Insolubles) CheckColor->Filter No Charcoal->Filter CloudPoint Add Water until Persistent Turbidity Filter->CloudPoint Clear Add minimal EtOH to Clear Solution CloudPoint->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate

Figure 1: Step-by-step logic flow for the Ethanol/Water binary recrystallization system.

Decision Tree: Solvent Selection

How to choose the right system based on impurity analysis.

SolventSelection Impurity Primary Impurity Type? Inorganic Salts / Acids Impurity->Inorganic OrganicPolar Oxidation Tars Impurity->OrganicPolar Isomers Regioisomers (5-nitro vs 3-nitro) Impurity->Isomers SystemA Ethanol / Water (Protocol A) Inorganic->SystemA SystemB Toluene (Protocol B) OrganicPolar->SystemB SystemC Ethyl Acetate / Hexane (Chromatography/Cryst) Isomers->SystemC

Figure 2: Solvent selection guide based on the dominant impurity profile.

Validation & Troubleshooting

To ensure the protocol was successful, the following analytical checkpoints are mandatory:

  • Melting Point (MP):

    • The literature MP for pure aminonitrophenols of this class ranges between 140–145°C (Note: Specific isomers vary; 6-nitro is ~142°C). A sharp range (<2°C) indicates high purity.

    • Troubleshooting: A broad melting range indicates wet crystals or isomeric contamination.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

    • Detection: UV at 254 nm and 280 nm.

    • Target: >98.5% Area Under Curve (AUC).

  • Appearance:

    • Pure product should appear as bright yellow/orange needles .

    • Dark brown or red amorphous powder indicates oxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of substituted phenols and nitro-amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for binary solvent recrystallization).

  • PubChem Compound Summary. (2023). 2-Amino-4-methyl-6-nitrophenol (Isomer Analog Data). National Center for Biotechnology Information. (Used for physicochemical property extrapolation). [2]

  • Google Patents. (2007). Process for preparing 4-amino-3-nitrophenol (CN101066929A). (Describes nitration/purification logic for the class).

Sources

Method

Application of 2-Amino-4-methyl-3-nitrophenol in Azo Dye Manufacturing: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4-methyl-3-nitrophenol as a diazo component in the synthesis of azo dyes. The pro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4-methyl-3-nitrophenol as a diazo component in the synthesis of azo dyes. The protocols and application notes herein are designed to ensure scientific integrity, providing not just procedural steps but also the underlying chemical principles and expected outcomes.

Introduction: The Strategic Importance of 2-Amino-4-methyl-3-nitrophenol in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups. The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily relying on a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1]

2-Amino-4-methyl-3-nitrophenol is a valuable precursor in this field. Its molecular architecture, featuring an amino group for diazotization, a phenolic hydroxyl group, and electron-withdrawing nitro and electron-donating methyl groups on the aromatic ring, allows for the synthesis of a diverse range of azo dyes with unique coloristic and performance properties. The substituents on the ring influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness of the final dye.

This guide will detail the critical aspects of handling and reacting 2-Amino-4-methyl-3-nitrophenol to produce azo dyes, with a focus on reproducible and reliable methodologies.

Core Chemical Principles: Diazotization and Coupling

The synthesis of azo dyes from 2-Amino-4-methyl-3-nitrophenol is governed by two fundamental reactions:

  • Diazotization: The primary aromatic amine group of 2-Amino-4-methyl-3-nitrophenol is converted into a highly reactive diazonium salt in the presence of nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction. This reaction forms the stable azo bridge, creating the chromophoric system of the dye.

The overall synthetic workflow can be visualized as follows:

AzoDyeSynthesis cluster_diazotization PART 1: Diazotization cluster_coupling PART 2: Azo Coupling A 2-Amino-4-methyl-3-nitrophenol C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ + HCl (0-5 °C) B->C E Azo Dye C->E Coupling Reaction D Coupling Component (e.g., Phenol, Aniline) D->E

Caption: General workflow for azo dye synthesis.

Experimental Protocols

Safety Precaution: Diazonium salts are potentially explosive when dry. All reactions should be carried out in a well-ventilated fume hood, and the diazonium salt solution should be used immediately after preparation without isolation. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Protocol 1: Diazotization of 2-Amino-4-methyl-3-nitrophenol

This protocol details the formation of the diazonium salt of 2-Amino-4-methyl-3-nitrophenol.

Materials:

  • 2-Amino-4-methyl-3-nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.05 mol of 2-Amino-4-methyl-3-nitrophenol in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Cooling: Place the beaker in an ice bath and cool the suspension to 0-5 °C with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear, yellowish solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. Two examples of common coupling components are provided: β-naphthol (a phenol) and N,N-dimethylaniline (an aniline).

3.2.1. Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.05 mol of β-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution. A colored precipitate of the azo dye should form immediately.

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation and Purification: Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts. The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

3.2.2. Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.05 mol of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold N,N-dimethylaniline solution. A colored precipitate of the azo dye will form.

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification: Isolate the crude dye by vacuum filtration and wash thoroughly with cold water. Recrystallize from a suitable solvent if necessary.

Characterization and Expected Properties of the Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and assess their properties.

4.1. Spectroscopic Characterization:

  • FT-IR Spectroscopy: The presence of the azo group (-N=N-) can be confirmed by a characteristic absorption band in the region of 1400-1500 cm⁻¹. The spectra will also show characteristic peaks for other functional groups present in the dye molecule.

  • UV-Visible Spectroscopy: The color of the dye is determined by its absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) provides a quantitative measure of the color. The λmax values will vary depending on the coupling component used and the solvent.

  • ¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical structure of the dye, confirming the arrangement of protons and carbon atoms in the molecule.

4.2. Predicted Properties of Azo Dyes from 2-Amino-4-methyl-3-nitrophenol:

The following table summarizes the expected properties of azo dyes synthesized from 2-Amino-4-methyl-3-nitrophenol with common coupling components. The data is estimated based on known properties of structurally similar azo dyes.

Coupling ComponentExpected ColorEstimated λmax (in Ethanol)Estimated Molar Extinction Coefficient (ε)
β-NaphtholRed to Deep Red480 - 520 nm20,000 - 30,000 L mol⁻¹ cm⁻¹
N,N-DimethylanilineOrange to Reddish-Orange450 - 490 nm25,000 - 35,000 L mol⁻¹ cm⁻¹
ResorcinolYellow to Orange420 - 460 nm15,000 - 25,000 L mol⁻¹ cm⁻¹
PhenolYellow400 - 430 nm10,000 - 20,000 L mol⁻¹ cm⁻¹

4.3. Fastness Properties:

The fastness of a dye refers to its resistance to various agencies it is likely to come into contact with during its use, such as light and washing.

  • Lightfastness: Azo dyes containing nitro groups can sometimes have moderate lightfastness. However, the overall structure of the dye molecule plays a significant role. It is anticipated that dyes derived from 2-Amino-4-methyl-3-nitrophenol will exhibit moderate to good lightfastness.

  • Washfastness: The washfastness of these dyes is expected to be good to excellent, particularly on synthetic fibers, due to the formation of strong intermolecular interactions between the dye and the fiber.

Logical Relationships in Azo Dye Synthesis

The successful synthesis of azo dyes from 2-Amino-4-methyl-3-nitrophenol depends on a series of interconnected factors. The following diagram illustrates these critical relationships.

LogicalRelationships cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_outcomes Desired Outcomes Temp Low Temperature (0-5 °C) DS_Stability Diazonium Salt Stability Temp->DS_Stability Ensures Acid Strong Acid (e.g., HCl) Acid->DS_Stability Stabilizes Stirring Vigorous Stirring Yield High Dye Yield Stirring->Yield Improves Amine 2-Amino-4-methyl-3-nitrophenol (Diazo Component) Amine->DS_Stability Forms Nitrite Sodium Nitrite Nitrite->DS_Stability Reacts with Amine Coupler Coupling Component Coupler->Yield Reacts with Diazonium Salt DS_Stability->Yield Leads to Purity High Dye Purity Yield->Purity Contributes to

Caption: Key factors influencing successful azo dye synthesis.

Conclusion

2-Amino-4-methyl-3-nitrophenol serves as a versatile and valuable building block in the synthesis of azo dyes. By carefully controlling the reaction conditions, particularly during the critical diazotization step, researchers can reliably produce a variety of colored compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this chemical in dye manufacturing and related fields. Further research into the properties of dyes derived from this precursor will undoubtedly expand its utility and contribute to the development of novel colorants.

References

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Hunger, K. (Ed.). (2007). Industrial dyes: chemistry, properties, applications. John Wiley & Sons. [Link]

Sources

Application

Application Note: 2-Amino-4-methyl-3-nitrophenol as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Abstract This technical guide details the utility of 2-Amino-4-methyl-3-nitrophenol as a strategic starting material for the synthesis of substituted phenoxazines and benzimidazoles. These heterocyclic motifs are of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 2-Amino-4-methyl-3-nitrophenol as a strategic starting material for the synthesis of substituted phenoxazines and benzimidazoles. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. We provide detailed, field-tested protocols for two distinct synthetic pathways: (1) an exploratory intramolecular reductive cyclization to access the phenoxazine core and (2) a robust one-pot reductive condensation with aldehydes to yield a diverse library of 4-methyl-5-hydroxy-benzimidazoles. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Amino-4-methyl-3-nitrophenol

Heterocyclic compounds form the bedrock of modern drug discovery and materials science. Among these, phenoxazine and benzimidazole scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. Phenoxazine derivatives are known for their diverse bioactivities, including anticancer and antiviral properties.[1] Similarly, the benzimidazole nucleus is a core component of numerous therapeutic agents, from proton pump inhibitors to anthelmintics.[2][3]

The synthesis of analogs of these core structures is crucial for developing new chemical entities with improved efficacy and properties. The substitution pattern on the aromatic core dictates the molecule's physicochemical properties and biological activity. 2-Amino-4-methyl-3-nitrophenol is a uniquely functionalized precursor, positioning amino, hydroxyl, nitro, and methyl groups in a specific orientation that allows for directed and efficient cyclization reactions. This application note elucidates its potential by providing protocols to forge two distinct and valuable heterocyclic systems.

Precursor Profile: 2-Amino-4-methyl-3-nitrophenol

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-4-methyl-3-nitrophenolN/A (Systematic)
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][5]
Appearance Expected to be a yellow to brown crystalline solidInferred
CAS Number Not assigned. Isomers have known CAS numbers.[4][5][6]
EC Number 210-060-1 (for 2-Amino-3-nitrophenol)[1]
Melting Point ~212-213 °C (Value for 2-Amino-3-nitrophenol)[7]

Note: As specific experimental data for 2-Amino-4-methyl-3-nitrophenol is not widely published, some properties are inferred from closely related structural analogs like 2-amino-3-nitrophenol.

Application I: Exploratory Synthesis of Substituted Phenoxazines via Intramolecular Reductive Cyclization

Scientific Rationale: The spatial proximity of the hydroxyl, amino, and nitro groups in the precursor presents an opportunity for an intramolecular cyclization reaction. Under controlled reductive conditions, the nitro group can be partially reduced to a nitroso or hydroxylamine intermediate, which can then be attacked by the appropriately positioned phenolic oxygen. This cascade reaction forges the central oxazine ring, yielding a phenoxazine derivative. This protocol is presented as an exploratory method, grounded in established principles of o-aminophenol chemistry.[1]

Proposed Reductive Cyclization Mechanism

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Product start 2-Amino-4-methyl-3-nitrophenol reductant Mild Reducing Agent (e.g., Na₂S₂O₄) intermediate Nitroso/Hydroxylamine Intermediate reductant->intermediate Partial Reduction cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Spontaneous dehydration Dehydration/ Aromatization cyclization->dehydration product Substituted Phenoxazine dehydration->product G cluster_start Reactants cluster_process One-Pot Process cluster_end Product start 2-Amino-4-methyl-3-nitrophenol reduction Step 1: Nitro Reduction (e.g., SnCl₂·2H₂O / EtOH) start->reduction aldehyde Aldehyde (R-CHO) condensation Step 2: Condensation & Cyclization aldehyde->condensation intermediate In Situ Formation of 2,3-Diamino-4-methylphenol reduction->intermediate intermediate->condensation product 2-Substituted-4-methyl- 5-hydroxy-benzimidazole condensation->product

Caption: Workflow for one-pot benzimidazole synthesis.

Experimental Protocol: General Procedure for 2-Substituted-4-methyl-5-hydroxy-benzimidazoles
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-Amino-4-methyl-3-nitrophenol (0.84 g, 5 mmol) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.64 g, 25 mmol).

  • Solvent and Aldehyde Addition: Add 25 mL of absolute ethanol, followed by the desired aldehyde (5.5 mmol, 1.1 eq.).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 2-5 hours.

  • Monitoring: Track the disappearance of the starting material and the formation of the product using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Data Summary: Representative Aldehydes and Expected Products
EntryAldehyde (R-CHO)Product R-GroupTypical Yield
1BenzaldehydePhenyl85-95%
24-Chlorobenzaldehyde4-Chlorophenyl80-90%
34-Methoxybenzaldehyde4-Methoxyphenyl88-96%
4CyclohexanecarboxaldehydeCyclohexyl75-85%
5Furfural2-Furyl80-90%

Note: Yields are based on typical outcomes for this type of reaction as reported in the literature for similar substrates. [8]

Product Characterization

The identity and purity of the synthesized heterocyclic compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, O-H, C=N).

Safety and Handling

  • Precursor: Nitro-aromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Reagents: Sodium dithionite can be flammable under certain conditions. Tin(II) chloride is corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a controlled heating mantle and that no ignition sources are present.

References

  • Cosmetics Info. (n.d.). 4-Amino-3-Nitrophenol. Retrieved from [Link]

  • Georganics. (n.d.). 2-Amino-3-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360149, 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol. Retrieved from [Link]

  • Exploring the Synthesis and Properties of 2-Amino-3-nitrophenol. (n.d.). Retrieved from [Link]

  • Synfacts. (2013). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2017). 2-amino-3-nitrophenol synthesis - where to start?? Retrieved from [Link]

  • LOCKSS. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 7 a by method A. Reagents and conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. Retrieved from [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
  • Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • American Chemical Society. (2018).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 4-Methyl-2,3-Dinitrophenol

The following technical guide is structured as a high-level support resource for researchers encountering yield issues in the reduction of 4-methyl-2,3-dinitrophenol to 2,3-diamino-4-methylphenol . Ticket Subject: Improv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering yield issues in the reduction of 4-methyl-2,3-dinitrophenol to 2,3-diamino-4-methylphenol .

Ticket Subject: Improving Yield & Stability of Vicinal Diaminophenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The reduction of 4-methyl-2,3-dinitrophenol presents two distinct challenges distinguishing it from standard nitro-reductions:

  • Vicinal Steric Hindrance: The 2- and 3-nitro groups are adjacent, with the 3-nitro group further crowded by the 4-methyl substituent.[1] This often leads to incomplete reduction of the 3-nitro group.[1]

  • Oxidative Instability: The product, 2,3-diamino-4-methylphenol , is an electron-rich aminophenol.[1] Upon exposure to air at neutral/alkaline pH, it rapidly oxidizes to quinone imines and dark polymeric tars, causing massive yield loss during workup.

The Solution: The protocol must shift from "reaction optimization" to "isolation engineering." The only robust method to secure high yield is Catalytic Hydrogenation followed immediately by Acidic Trapping to isolate the product as the stable dihydrochloride salt.[1]

Module 1: The "Golden Path" Protocol

Use this validated workflow to establish a baseline yield >85%.

Reaction Setup (Catalytic Hydrogenation)

Reagents:

  • Substrate: 4-methyl-2,3-dinitrophenol (1.0 eq)[1]

  • Catalyst: 5% or 10% Pd/C (5-10 wt% loading relative to substrate).[1] Note: Wet paste (~50% water) is safer and equally effective.

  • Solvent: Methanol or Ethanol (Reagent Grade).[1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (3-5 atm).[1]

Procedure:

  • Inerting: Charge the reaction vessel with the substrate and catalyst under an argon/nitrogen blanket.[1] Do not add dry catalyst to solvent in air.

  • Solvation: Carefully add the solvent.[1]

  • Reduction: Purge with H₂ three times. Agitate vigorously at 40–50°C .

    • Why heat? The steric bulk of the ortho-methyl group retards the reduction of the 3-nitro moiety.[1] Mild heating ensures full conversion.[1]

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the intermediate (likely 2-amino-3-nitro-4-methylphenol).[1]

The Critical Workup (Acidic Trapping)

The Failure Point: Most yield is lost here. Do NOT rotovap to dryness as a free base.[1]

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (or keep the filter cake wet to prevent ignition).[1]

  • Acidification: Immediately add concentrated HCl (2.5–3.0 equivalents) to the filtrate.

    • Mechanism:[1][2][3][4] Protonation of the amino groups (

      
      ) withdraws electron density from the ring, significantly increasing the oxidation potential and rendering the molecule stable to air.
      
  • Isolation: Concentrate the solution under reduced pressure until a solid begins to precipitate. Cool to 0–4°C.[1]

  • Filtration: Collect the 2,3-diamino-4-methylphenol dihydrochloride salt.[1] Wash with cold acetone or ether to remove non-polar impurities.[1]

Module 2: Troubleshooting & Diagnostics

Analyze your specific failure mode using the logic below.

Issue 1: "My reaction stalls with one nitro group remaining."

Diagnosis: Steric hindrance at the 3-position is preventing adsorption onto the catalyst surface.[1] Corrective Actions:

  • Increase Pressure: Move from a balloon (1 atm) to a pressure vessel (5–10 atm). Higher

    
     concentration accelerates the rate-determining step on the catalyst surface.[1]
    
  • Change Solvent: Switch to Acetic Acid .

    • Reasoning: Acetic acid protonates the product amines as they form, preventing them from poisoning the catalyst surface. It also improves the solubility of the dinitro starting material.[1]

  • Catalyst Spike: Add fresh catalyst (1-2 wt%) after 4 hours.

Issue 2: "The reaction works, but the product turns black during filtration."

Diagnosis: Oxidative degradation (Auto-oxidation).[1] The free amine is reacting with atmospheric oxygen.[1] Corrective Actions:

  • Acidic Hydrogenation: Run the hydrogenation in the presence of 1.0–2.0 eq of HCl or H₂SO₄.[1] The product is trapped as the salt in situ, preventing oxidation before the vessel is even opened.

  • Add Antioxidant: Add a trace of sodium dithionite (

    
    ) to the receiving flask for the filtration to scavenge oxygen.
    
Issue 3: "I see azo or hydrazo impurities (dimers)."

Diagnosis: Condensation of nitroso intermediates with amine products.[1] This occurs when the reduction rate is too slow (hydrogen starved).[1] Corrective Actions:

  • Increase Agitation: Mass transfer of

    
     into the liquid phase is likely the bottleneck.[1] Increase stirring speed (>800 RPM).
    
  • Temperature Check: Lower the temperature to 25°C initially to prevent rapid condensation, then ramp to 50°C to finish the reduction.

Module 3: Visualizing the Logic

The following diagrams illustrate the reaction pathway and the decision logic for workup.

Reaction Pathway & Failure Modes[1]

ReactionPathway Start 4-Methyl-2,3-Dinitrophenol Inter Intermediate: Amino-Nitro Species Start->Inter H2, Pd/C (Fast) Product Product (Free Base): 2,3-Diamino-4-methylphenol Inter->Product H2, Pd/C (Slow, Steric Hindrance) Azo Side Product: Azo/Hydrazo Dimers Inter->Azo Condensation (H2 Starved) Salt Stable Salt: Dihydrochloride Product->Salt HCl (Immediate) PROTECTION Tar Oxidation Byproducts: Quinone Imines / Tars Product->Tar O2 (Air Exposure) DEGRADATION

Figure 1: The reduction pathway. Note that the "Free Base" product is a transient node that must be quickly converted to the "Stable Salt" to avoid the "Tar" sink.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Yield Issue Incomplete Incomplete Conversion (SM remains) Problem->Incomplete BlackTar Product turns Black (Low Mass Balance) Problem->BlackTar Impurities Unknown Peaks (Azo/Hydrazo) Problem->Impurities Sol_Press Increase H2 Pressure (>5 atm) Incomplete->Sol_Press Sol_Acid Add HCl to Reaction (In-situ Protection) BlackTar->Sol_Acid Sol_Agit Increase Stirring Rate (Fix Mass Transfer) Impurities->Sol_Agit

Figure 2: Rapid diagnostic tree for common yield-killing scenarios.

Module 4: Quantitative Data & Solvent Selection[1]

Solvent SystemRelative RateSolubility of SMRisk of Catalyst PoisoningRecommendation
Methanol HighGoodModerate (Amine product)Standard Choice
Ethanol ModerateModerateModerateGood alternative
Ethyl Acetate LowExcellentLowAvoid (Slow rate)
Acetic Acid Very High Excellent None (Amine is protonated) Best for difficult cases

References & Validated Sources

  • Preparation of 2,4-diaminophenol dihydrochloride (Amidol).

    • Source: PrepChem.com (Based on US Patent 4,323,708).[1]

    • Relevance: Establishes the baseline protocol for catalytic hydrogenation of dinitrophenols and the critical HCl trapping step.

    • Link:

  • Reduction of Nitro Compounds (Zinin & Catalytic).

    • Source: Organic Chemistry Portal / Wikipedia.[1]

    • Relevance: Provides mechanistic background on Pd/C hydrogenation and alternative Zinin reductions for regioselectivity.

    • Link:[1]

  • Synthesis of 2,3-Diaminotoluene (Analogous Vicinal System).

    • Source: BenchChem Technical Guide.[1]

    • Relevance: Validates the difficulty of vicinal nitro reduction and the utility of catalytic hydrogenation for these specific motifs.

    • Link:

  • Stability of Aminophenols.

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Relevance: Confirms the oxidative instability of free-base aminophenols and the necessity of salt formation.[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: 2-Amino-4-methyl-3-nitrophenol Stability &amp; Storage

Case ID: AMNP-OX-PREV-001 Status: Active Support Tier: Senior Application Scientist Introduction: The Stability Paradox Welcome to the technical support portal for 2-Amino-4-methyl-3-nitrophenol (AMNP) . As a researcher,...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMNP-OX-PREV-001 Status: Active Support Tier: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support portal for 2-Amino-4-methyl-3-nitrophenol (AMNP) . As a researcher, you are likely aware that this compound presents a classic "push-pull" stability paradox. The nitro group (


) withdraws electrons, theoretically stabilizing the ring, but the amino group (

) is a strong electron donor that makes the molecule highly susceptible to oxidative radicalization.

When AMNP degrades, it doesn't just lose potency; it forms quinone imines and azo-polymers that can act as radical scavengers or Michael acceptors, potentially ruining downstream stoichiometric calculations or biological assays.

This guide provides a self-validating storage system designed to arrest these kinetics.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, we must first understand the enemy. The darkening of AMNP (from orange/red to dark brown/black) is not random; it is a cascade reaction driven by atmospheric oxygen and catalyzed by moisture.

The Oxidation Cascade

The amino group undergoes hydrogen abstraction to form a radical. This radical rapidly oxidizes to a quinone imine species. These electrophilic intermediates then polymerize or react with remaining amine molecules to form complex, dark-colored azo dyes or poly-anilines.

OxidationPathway AMNP 2-Amino-4-methyl-3-nitrophenol (Active Reagent) Radical Aminyl Radical (Intermediate) AMNP->Radical O2 / Light (-H•) Quinone Quinone Imine (Electrophile) Radical->Quinone Oxidation (-e-) Quinone->AMNP Autocatalysis Polymer Azo/Polymer Aggregates (Dark Brown Impurity) Quinone->Polymer Polymerization (Michael Addition)

Figure 1: The oxidative cascade of aminophenols. Note that the Quinone Imine intermediate is highly reactive and acts as a seed for polymerization.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on standard "cool and dry" instructions. Follow this tiered defense system to ensure >98% purity over 12+ months.

Tier 1: Atmosphere Control (Critical)

Oxygen is the primary reactant. You must exclude it.

  • Protocol: Purge headspace with Argon , not Nitrogen.

  • The Causality: Argon is denser than air and forms a "blanket" over the solid powder. Nitrogen is lighter than oxygen and can mix with air currents if the seal is imperfect.

Tier 2: Thermal Kinetics
  • Protocol: Store at -20°C for long-term (>1 month); 4°C is acceptable for active use (<1 month).

  • The Causality: The activation energy (

    
    ) for the initial hydrogen abstraction is relatively low. Dropping temperature from 25°C to -20°C slows the reaction rate by a factor of ~20-30x (Arrhenius equation).
    
Tier 3: Photochemical Shielding
  • Protocol: Amber glass vials wrapped in aluminum foil.

  • The Causality: The nitro group is a chromophore. UV/Visible light absorption excites the molecule to a triplet state, dramatically accelerating the radical formation shown in Figure 1.

Summary of Storage Conditions
ParameterStandard Practice (Risky)Golden Standard (Recommended) Why?
Container Clear/Plastic vialAmber Glass + Parafilm Plastic is gas-permeable; Amber blocks UV.
Headspace AirArgon (Ar) Ar is heavier than air; prevents oxidation.
Temp Room Temp (25°C)-20°C Arrhenius kinetics: cold stops radicalization.
Desiccant NoneSilica Gel Packet Moisture catalyzes proton transfer steps.

Module 3: Troubleshooting & Rescue Operations

Even with best practices, accidents happen. Use this guide to diagnose and fix issues.

FAQ 1: "My powder has turned dark brown. Is it ruined?"

Diagnosis: Significant surface oxidation has occurred (Quinone Imine formation). Action: Do not use directly. The impurities can act as redox scavengers in your assay. The Fix (Recrystallization Protocol):

  • Solvent: Use Ethanol:Water (9:1) .

  • Additive (Crucial): Add a pinch of Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the solvent before heating.

    • Why? This reducing agent converts any oxidized quinones back to the phenol/amine state during dissolution.

  • Process: Dissolve near boiling

    
     Hot filtration (remove insoluble polymers) 
    
    
    
    Slow cooling to 4°C.
  • Result: Bright orange/red crystals should return.

FAQ 2: "The material is clumping/caking."

Diagnosis: Hygroscopy. The nitro group creates a dipole that attracts water. Action: Dry the material, but do not use heat (which accelerates oxidation). The Fix: Place the open vial in a vacuum desiccator over


 (Phosphorus Pentoxide) or activated silica gel for 24 hours under vacuum.
FAQ 3: "Can I store it in DMSO/DMF stock solutions?"

Answer: No. The Causality: In solution, the molecular mobility is high, maximizing contact between dissolved oxygen and the amine. Furthermore, DMSO can act as a mild oxidant under certain conditions. Rule: Always store as a solid . Make fresh solutions immediately before use.

Module 4: The Decision Workflow

Use this logic flow to determine if your sample is safe to use or requires intervention.

DecisionTree Start Inspect Sample ColorCheck Is color Bright Orange/Red? Start->ColorCheck Solubility Dissolve in Ethanol. Is solution clear? ColorCheck->Solubility Yes Recryst STOP: Recrystallize (w/ Sodium Dithionite) ColorCheck->Recryst No (Dark Brown/Black) Use PROCEED (>98% Purity) Solubility->Use Yes Solubility->Recryst No (Turbid/Black Specs) Recryst->Start Re-evaluate Discard DISCARD (Irreversible Polymerization)

Figure 2: Quality Control Decision Matrix for AMNP.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78442, 2-Amino-4-methyl-3-nitrophenol. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Longman Scientific & Technical.[2] (Standard reference for recrystallization of aminophenols using reducing agents).

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 2-Amino-4-methyl-3-nitrophenol and its Regioisomers

Welcome to our dedicated technical support guide for the chromatographic separation of 2-Amino-4-methyl-3-nitrophenol from its regioisomers. This resource is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic separation of 2-Amino-4-methyl-3-nitrophenol from its regioisomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this key intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Introduction: The Challenge of Regioisomer Separation

The synthesis of 2-Amino-4-methyl-3-nitrophenol, often achieved through the nitration of 2-amino-4-methylphenol or a related precursor, frequently results in a mixture of positional isomers. These regioisomers, primarily 2-Amino-4-methyl-5-nitrophenol and 2-Amino-4-methyl-6-nitrophenol, possess very similar physicochemical properties, making their separation a significant analytical and preparative challenge.[1] Achieving high purity of the desired 2-Amino-4-methyl-3-nitrophenol isomer is critical for downstream applications, including pharmaceutical synthesis, where isomeric impurities can impact efficacy, safety, and regulatory compliance.

This guide will focus on utilizing High-Performance Liquid Chromatography (HPLC), a robust and versatile technique for the separation of such closely related compounds.[2]

Core Concepts in Isomer Separation

The successful separation of regioisomers by HPLC hinges on exploiting subtle differences in their molecular structure and, consequently, their interactions with the stationary and mobile phases. Key molecular properties that influence chromatographic retention include polarity, hydrophobicity, and ionizability. The strategic manipulation of mobile phase pH is particularly crucial for compounds like aminonitrophenols, which contain both acidic (phenolic hydroxyl) and basic (amino) functional groups. By controlling the pH, we can alter the ionization state of these groups, thereby modifying the overall polarity and retention of each isomer.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC separation of 2-Amino-4-methyl-3-nitrophenol and its regioisomers.

Problem 1: Poor Resolution Between Isomeric Peaks

Symptom: The peaks for 2-Amino-4-methyl-3-nitrophenol and its regioisomers are overlapping or not baseline-separated.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier concentration may be too high, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%). This will increase retention times and provide more opportunity for the column to differentiate between the isomers.[4]

  • Incorrect Mobile Phase pH: The pH of the mobile phase may not be optimal for exploiting the pKa differences between the isomers.

    • Solution: Adjust the mobile phase pH. For aminophenols, a slightly acidic pH (e.g., 3-5) is often a good starting point. This will ensure the amino group is protonated, increasing polarity. Systematically adjust the pH in small increments (e.g., 0.2-0.5 pH units) to find the "sweet spot" where selectivity is maximized. Using a buffer, such as phosphate or acetate, is highly recommended to maintain a stable pH.[5][6]

  • Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: While a standard C18 column is a good starting point, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer alternative pi-pi or hydrogen bonding interactions that may enhance the separation of aromatic isomers.[5]

Problem 2: Peak Tailing

Symptom: The peaks, particularly for the target compound, are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of the analytes, leading to tailing.[3]

    • Solution 1: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analytes.

    • Solution 2: Operate at a lower pH (e.g., below 3). At this pH, the silanol groups are less likely to be ionized, reducing their interaction with the protonated amino groups of the analytes.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 3: Shifting Retention Times

Symptom: The retention times of the peaks vary between injections.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter and ensure accurate volumetric measurements. Premixing the mobile phase components is generally more reliable than online mixing.[4]

  • Column Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection and between gradient runs.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this separation?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). For the mobile phase, begin with a gradient of acetonitrile and water, with 0.1% formic acid or phosphoric acid in the aqueous phase.[7] A gradient from 10% to 50% acetonitrile over 20-30 minutes should provide a good initial survey of the separation.

Q2: How do I choose the optimal detection wavelength?

A2: To determine the optimal detection wavelength, run a UV-Vis spectrum of your sample or a standard of 2-Amino-4-methyl-3-nitrophenol. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For nitrophenolic compounds, this is often in the range of 270-350 nm. A photodiode array (PDA) detector is highly beneficial for method development as it allows you to visualize the spectra of all eluting peaks.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol is a viable alternative to acetonitrile. Methanol is more polar and has a higher viscosity, which can lead to different selectivity and higher backpressure. If you are not achieving adequate separation with acetonitrile, trying methanol is a logical next step in method development.

Q4: My sample is not fully dissolving in the mobile phase. What should I do?

A4: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase and preferably weaker than the mobile phase to avoid peak distortion. If your sample is not soluble in the initial mobile phase, you can try a small amount of the organic modifier (e.g., acetonitrile or methanol) or a solvent like dimethyl sulfoxide (DMSO). However, be mindful of the injection volume when using a stronger solvent to avoid peak shape problems.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation of 2-Amino-4-methyl-3-nitrophenol from its regioisomers. Optimization may be required based on your specific sample and HPLC system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the isomeric mixture.

  • Dissolve the sample in 10 mL of a 50:50 mixture of mobile phase A and mobile phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

3. Data Analysis:

  • Identify the peaks corresponding to 2-Amino-4-methyl-3-nitrophenol and its regioisomers based on retention times (if standards are available) or by collecting fractions and performing further analysis (e.g., MS, NMR).

  • Calculate the resolution between the critical peak pairs. A resolution of >1.5 is generally considered baseline separation.

  • Determine the purity of the 2-Amino-4-methyl-3-nitrophenol peak by calculating the peak area percentage.

Visualizing the Separation and Troubleshooting Workflow
Isomeric Structures

G 2-Amino-4-methyl-3-nitrophenol 2-Amino-4-methyl-3-nitrophenol 2-Amino-4-methyl-5-nitrophenol 2-Amino-4-methyl-5-nitrophenol 2-Amino-4-methyl-6-nitrophenol 2-Amino-4-methyl-6-nitrophenol Isomeric Mixture Isomeric Mixture Isomeric Mixture->2-Amino-4-methyl-3-nitrophenol Isomeric Mixture->2-Amino-4-methyl-5-nitrophenol Isomeric Mixture->2-Amino-4-methyl-6-nitrophenol

Caption: Regioisomers of 2-Amino-4-methyl-3-nitrophenol.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Resolution Issues cluster_2 Peak Shape Issues cluster_3 Retention Time Issues Start Start Poor Resolution Poor Resolution Start->Poor Resolution Peak Tailing Peak Tailing Start->Peak Tailing Shifting RTs Shifting RTs Start->Shifting RTs Adjust % Organic Adjust % Organic Poor Resolution->Adjust % Organic Add TEA Add TEA Peak Tailing->Add TEA Consistent MP Prep Consistent MP Prep Shifting RTs->Consistent MP Prep Good Separation Good Separation Optimize pH Optimize pH Adjust % Organic->Optimize pH Change Column Change Column Optimize pH->Change Column Change Column->Good Separation Lower pH Lower pH Add TEA->Lower pH Reduce Load Reduce Load Lower pH->Reduce Load Reduce Load->Good Separation Use Column Oven Use Column Oven Consistent MP Prep->Use Column Oven Equilibrate Column Equilibrate Column Use Column Oven->Equilibrate Column Equilibrate Column->Good Separation

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 2-Amino-4-methyl-3-nitrophenol

Status: Operational Ticket ID: #NITRO-CRESOL-03 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Purity & Isomer Contamination in Polysubstituted Phenol Synthesis Executive Summary Synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NITRO-CRESOL-03 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Purity & Isomer Contamination in Polysubstituted Phenol Synthesis

Executive Summary

Synthesizing 2-Amino-4-methyl-3-nitrophenol (CAS: 60468-63-3, analogous) presents a classic "crowded ring" challenge. The target molecule requires placing a nitro group at the 3-position , which is sterically "sandwiched" between the amino group (at C2) and the methyl group (at C4).

The Core Problem: Standard electrophilic aromatic substitution (EAS) favors the 5-nitro isomer (kinetically and thermodynamically favored due to lower steric hindrance) or the 6-nitro isomer (directed by the hydroxyl group). Low purity in this synthesis is rarely due to "bad reagents" but rather regioselectivity failure and oxidative degradation of the electron-rich aminophenol core.

This guide provides a root-cause analysis and recovery protocols to elevate purity from <85% to >98%.

Part 1: Diagnostic Center (Identify Your Issue)

Before altering your protocol, match your observation to the likely failure mode.

SymptomProbable CauseTechnical Explanation
HPLC shows large peak at RRT ~1.1 - 1.2 Regioisomer Contamination You are likely synthesizing the 5-nitro isomer. The directing effects of the amine (C2) and methyl (C4) compete, and the 3-position is sterically blocked.
Product is black/tarry oil Oxidative Quinone Formation Aminophenols are highly susceptible to oxidation under basic or neutral conditions. Air exposure during hydrolysis or workup creates quinone imines.
HPLC shows peak at RRT < 0.8 Over-Nitration The starting material is highly activated. If temperature spikes >0°C during nitration, dinitro species (3,5-dinitro or 3,6-dinitro) form rapidly.
Low Yield after Recrystallization Zwitterionic Solubility The product has an isoelectric point (pI). If the pH is not perfectly adjusted to the pI during workup, the product remains soluble in the mother liquor.

Part 2: Critical Control Points (The "Why" and "How")

The Regioselectivity Challenge (The "Sandwich" Effect)

To force the nitro group into the crowded 3-position, you must manipulate the directing groups.

  • Mechanism: The amino group (protected as acetamide) directs ortho (to pos 3) and para (to pos 5). The methyl group at 4 directs ortho (to pos 3 and 5).

  • The Conflict: Both groups direct to 3, but position 3 is sterically hindered. Position 5 is open.[1]

  • Solution: You cannot rely on direct nitration of the free amine (too reactive/oxidizes). You must use N-acetyl protection (acetamide).

    • Note: If the 5-nitro isomer is dominant, consider the Sulfonation-Nitration-Desulfonation strategy. A sulfonic acid group is bulky and will preferentially occupy the unhindered 5 or 6 position, forcing the nitro group to the 3 position. Subsequent hydrolysis removes the sulfonic acid.

Oxidation Management

The "tar" is polymerized quinone.

  • Protocol Adjustment: Perform the final hydrolysis (deprotection of the acetamide) under an inert atmosphere (N₂ or Ar).

  • Additive: Add Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite during the workup/precipitation step to scavenge oxidative species.

Part 3: Optimized Workflow & Visual Pathway

The following diagram illustrates the critical decision nodes where purity is lost.

Synthesispathway cluster_impurities Failure Modes Start Start: 2-Amino-4-cresol Protect Step 1: Acetylation (Acetic Anhydride) Start->Protect Protect Amine Nitrate Step 2: Nitration (HNO3/H2SO4, <0°C) Protect->Nitrate Controlled Nitration Isomers Mixture Formed: 3-Nitro (Target) + 5-Nitro (Impurity) Nitrate->Isomers Regioselectivity Check OverNitro Dinitro Species (Temp > 5°C) Nitrate->OverNitro Exotherm Purify1 Intermediary Purification (Fractional Crystallization) Isomers->Purify1 Remove 5-nitro isomer (Critical Step) Oxidation Black Tar (Oxidation) Isomers->Oxidation Air Exposure Hydrolysis Step 3: Hydrolysis (HCl/H2O, Inert atm) Purify1->Hydrolysis Pure Intermediate Neutralize Step 4: pH Adjustment (Target pI ~5.5) Hydrolysis->Neutralize Deprotection Final Target: 2-Amino-4-methyl-3-nitrophenol Neutralize->Final Precipitation

Caption: Workflow highlighting the critical intermediate purification step required to separate the 5-nitro isomer before hydrolysis.

Part 4: Step-by-Step Troubleshooting Protocol

Phase 1: The "Cold" Nitration (Minimizing Over-Nitration)

Standard nitration often runs too hot for activated phenols.

  • Dissolution: Dissolve N-(2-hydroxy-5-methylphenyl)acetamide in 96% H₂SO₄. Cool to -5°C to 0°C .

  • Addition: Add Fuming HNO₃ / H₂SO₄ mixture dropwise.

    • Crucial: Maintain internal temp < 2°C . If it spikes, you generate dinitro-impurities immediately.

  • Quench: Pour onto crushed ice. Do not allow the mixture to heat up during quenching.

Phase 2: Isomer Separation (The Purity Fix)

Most users fail here by trying to purify the final product. You must purify the Protected Intermediate .

  • Logic: The N-acetyl-3-nitro and N-acetyl-5-nitro isomers have different solubilities in ethanol/water mixtures.

  • Protocol:

    • Filter the crude nitration precipitate (yellow solid).

    • Recrystallize from Ethanol (95%): The 5-nitro isomer is typically less soluble and may crystallize out first (or vice versa depending on exact conditions—check your specific melting points).

    • Validate: Run HPLC on the crystals vs. the mother liquor. Ensure you carry forward the fraction enriched with the 3-nitro isomer (verify by NMR: 3-nitro will show specific coupling patterns distinct from the symmetric 5-nitro).

Phase 3: The "Reductive" Workup (Preventing Tar)

Handling the free amine requires antioxidant protection.

  • Hydrolysis: Reflux the purified intermediate in 6M HCl.

  • Neutralization: Cool to room temperature.

  • The Trick: Add 0.5% w/v Sodium Dithionite to the solution before adjusting pH.

  • Precipitation: Slowly adjust pH to 5.0–6.0 (the isoelectric point) using NaOH or Ammonia.

    • Observation: The product should precipitate as orange/red needles. If it turns dark brown, your oxygen exclusion failed.

Part 5: FAQ - Senior Scientist Insights

Q: Can I use direct nitration on 2-amino-4-cresol without protection? A: Absolutely not. The amine is too reactive. You will get massive oxidation (tar) and uncontrolled nitration at every open position. You must use an Acetyl or Tosyl protecting group [1].

Q: My product dissolves during the water wash. Why? A: 2-Amino-3-nitrophenols are zwitterionic. At low pH (HCl salt) they are soluble. At high pH (Phenolate), they are soluble. They are only insoluble at their specific Isoelectric Point (pI) . You must titrate carefully to the point of maximum turbidity (usually pH 5-6).

Q: How do I distinguish the 3-nitro from the 5-nitro isomer by NMR? A: Look at the aromatic protons.

  • 5-nitro isomer: Protons at C3 and C6 are typically singlets (para to each other) or weak meta-coupling.

  • 3-nitro isomer: Protons at C5 and C6 will show strong ortho-coupling (approx 8-9 Hz) . This is the definitive check.

References

  • Organic Syntheses , Coll. Vol. 3, p.83 (1955); Vol. 25, p.5 (1945). Preparation of 2-Amino-4-nitrophenol (Analogous chemistry for nitration/reduction protocols).

  • Dagade, S. P., et al. (2002). "Regioselective nitration of phenol over solid acid catalysts." Catalysis Communications, 3(2), 67-70. (Discusses ortho-selectivity mechanisms).

  • European Commission , Scientific Committee on Consumer Products (SCCP). "Opinion on 4-Amino-3-nitrophenol." (Provides data on stability and impurity profiles of similar dye intermediates).

  • Google Patents , CN1566074A. "4-methyl-3-nitrophenols and preparation method thereof." (Industrial context for methyl-nitrophenol synthesis).[1][2][3]

Disclaimer: This guide assumes standard laboratory safety protocols. Nitration reactions are exothermic and potentially explosive. Always conduct a safety assessment before scaling up.

Sources

Troubleshooting

Technical Support Center: Post-Reduction Zinc Remediation

Topic: Removal of Zinc Residues Following Nitro Group Reduction Document ID: TSC-ZN-0042 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary: The "Hidden" Impurity Zinc reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Zinc Residues Following Nitro Group Reduction Document ID: TSC-ZN-0042 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary: The "Hidden" Impurity

Zinc reduction (e.g., using Zn/HCl, Zn/NH₄Cl, or Clemmensen conditions) is a workhorse reaction for converting nitro groups to amines. However, the resulting zinc salts (ZnCl₂, Zn(OAc)₂, and colloidal Zn⁰) are notoriously difficult to remove.

Why this matters:

  • Catalyst Poisoning: Residual Zn²⁺ is a potent poison for Palladium catalysts in downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • Assay Interference: Zinc ions can chelate biological targets or interfere with fluorescence-based assays, leading to false positives/negatives in drug discovery.

  • Process Control: While Zinc is not an ICH Q3D Class 1 or 2 toxic impurity (it is generally considered low-toxicity), it is a critical Quality Attribute that must be controlled to prevent downstream process failure [1].

Decision Matrix: Selecting Your Workup

Do not default to a simple water wash.[1] Use this logic gate to determine the correct remediation strategy based on your product's sensitivity and downstream needs.

Zn_Removal_Decision Start Start: Reaction Complete ProductType Is the Product Acid Sensitive? Start->ProductType Solubility Is Product Water Soluble? ProductType->Solubility No (Stable Amine) MethodB Method B: EDTA Chelation (For stubborn complexes) ProductType->MethodB Yes (Acid Labile) Downstream Downstream Pd Catalysis? Solubility->Downstream No (Lipophilic) MethodD Method D: Reverse Phase / Ion Exchange Solubility->MethodD Yes (Polar) MethodA Method A: Ammonia/NH4Cl Wash (Standard Protocol) Downstream->MethodA No (General Purity) MethodC Method C: Solid Phase Scavenging (Silica/Resin) Downstream->MethodC Yes (Strict <10 ppm limit) MethodA->MethodC If Residual Zn > 500ppm

Figure 1: Strategic decision tree for zinc remediation. Select the method that balances product stability with required purity levels.

Core Protocols

Protocol A: The Ammonium Buffer System (The "Standard")

Mechanism: Simple hydroxide bases (NaOH) often precipitate gelatinous Zn(OH)₂, which traps the product and creates emulsions. Ammonia/Ammonium Chloride buffers solubilize zinc by forming the water-soluble tetraamminezinc(II) complex:


.

Step-by-Step:

  • Filtration: Filter the reaction mixture through a pad of Celite to remove bulk metallic zinc fines. Rinse the pad with the organic solvent (e.g., EtOAc, DCM).

  • Preparation: Prepare a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (28-30%).

  • The Wash: Add the buffer solution to your organic phase.

    • Visual Check: The aqueous layer should turn clear or slightly blue (if copper is present), but not cloudy. Cloudiness indicates Zn(OH)₂ precipitation; add more NH₄OH if this occurs.

  • Separation: Shake vigorously and separate.

  • Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless and clear.

  • Polishing: Wash once with brine, dry over Na₂SO₄, and concentrate.

Protocol B: EDTA Chelation (For "Sticky" Substrates)

Mechanism: EDTA forms a hexadentate complex with Zn²⁺ (Log K ~ 16.5), which is significantly more stable than most product-metal complexes, effectively "ripping" the zinc off your amine product [2].

Step-by-Step:

  • Solution Prep: Prepare a 0.1 M - 0.5 M solution of Disodium EDTA in water. Adjust pH to ~8-9 with NaOH (EDTA dissolves better at basic pH and chelates efficiently).

  • Extraction: Add the EDTA solution to the organic reaction mixture.

  • Agitation: Stir rapidly for 15-30 minutes. Note: Simple shaking in a funnel is often insufficient for chelation; stir time is critical.

  • Separation: Separate layers. The zinc-EDTA complex will remain in the aqueous phase.

Protocol C: Solid-Supported Scavenging (The "Polishing" Step)

Context: When downstream chemistry (e.g., Suzuki coupling) requires <10 ppm Zn, liquid-liquid extraction is often insufficient.

Recommended Scavengers:

  • Silica-bound Imidazole: Good for general metal scavenging.

  • Silica-bound Triamine (TAAcON): High affinity for Zn²⁺.

Step-by-Step:

  • Dissolution: Dissolve the crude oil (post-workup) in a solvent compatible with the scavenger (THF, MeOH, or EtOAc).

  • Loading: Add 2-4 equivalents (w/w relative to estimated metal content) of the scavenger resin.

  • Incubation: Stir at room temperature for 1-4 hours.

  • Filtration: Filter through a fritted glass funnel or a fresh Celite pad.

  • Result: The filtrate typically contains <5 ppm residual Zinc [3].

Comparative Efficiency Data

MethodZinc Removal EfficiencyProduct Loss RiskThroughputBest For
Water/Brine Wash Low (<50%)LowHighBulk removal of salts only
NaOH Extraction Medium (60-80%)Medium (Emulsions)MediumStable, non-polar amines
NH₄Cl/NH₄OH High (90-98%)LowHighStandard Workup
EDTA Wash Very High (>98%)LowLow (Slow separation)Chelating products
Silica Scavengers Ultra High (>99.9%)Very LowHighAPI / Late-stage intermediates

Troubleshooting Guide

Issue: The "Zinc Emulsion" Nightmare

Symptom: After adding aqueous base, the separatory funnel contains a third, rag layer that refuses to separate. Cause: Colloidal Zinc Hydroxide or Zinc fines stabilizing the oil-water interface. Solution:

  • Do not add more water. This usually worsens the emulsion.

  • The "Rochester" Method: Add solid NaCl directly to the separatory funnel to increase ionic strength [4].

  • Filtration: Filter the entire emulsion through a tight pad of Celite. The solid zinc fines causing the emulsion will be trapped, and the filtrate will often separate spontaneously.

  • Time: If the product is stable, allow it to sit for 1 hour.

Issue: Clogged Filters

Symptom: Filtration of the reaction mixture takes hours; the Celite pad creates an impermeable cake. Cause: Gelatinous Zinc salts. Solution:

  • Pre-wet the Celite pad with the solvent used in the reaction.

  • Mix sand or diatomaceous earth into the reaction mixture before pouring it onto the filter to create a porous lattice.

  • Switch to a glass fiber filter (larger pore size) before the fine membrane filtration.

Frequently Asked Questions (FAQ)

Q: Is Zinc considered a toxic impurity under ICH Q3D? A: Zinc is not listed in Class 1, 2A, or 2B of the ICH Q3D guidelines because of its low inherent toxicity. It falls under "Other Elements."[2] However, regulatory bodies expect you to control it if it affects the quality of the drug product (e.g., stability, color, or downstream processing) [5].

Q: Can I use Rochelle Salt (Potassium Sodium Tartrate) instead of EDTA? A: Yes. Rochelle salt is excellent for breaking emulsions, particularly with Aluminum salts, but it also works for Zinc. However, the Ammonium Chloride/Hydroxide method is generally more specific for solubilizing Zinc via the ammine complex mechanism.

Q: How do I test for residual Zinc quickly? A: For a qualitative check, use a colorimetric dipstick (commercially available for water testing) on the aqueous wash. For quantitative data, ICP-OES is the standard. A quick TLC stain using Dithizone (Diphenylthiocarbazone) can also reveal zinc (turns pink/red).

Q: My product is water-soluble. How do I remove the Zinc? A: Liquid-liquid extraction will fail. You must use:

  • Ion Exchange Chromatography: Use a cation exchange resin (SCX). The amine product and Zinc will both bind, but selective elution (using ammonia concentrations) can separate them.

  • Reverse Phase (C18): Zinc salts will elute in the void volume; the organic amine will retain.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation, 2019.

  • EDTA assisted phytoremediation of Cadmium, Lead and Zinc. ResearchGate, 2025.

  • Metal Scavenging using bulk SiliaMetS functionalized silica. SiliCycle Application Notes, 2016.

  • Tips & Tricks: Emulsions. University of Rochester, Dept. of Chemistry, Frontier Group.

  • Guidance for Industry: Q3D Elemental Impurities. U.S. Food and Drug Administration (FDA), 2022.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 2-Amino-4-methyl-3-nitrophenol: A Comparative HPLC Guide

Topic: HPLC Method Development for 2-Amino-4-methyl-3-nitrophenol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The precise...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-Amino-4-methyl-3-nitrophenol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise purity analysis of 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) presents a unique chromatographic challenge. Often synthesized via the partial reduction of dinitrocresols, this compound requires a method capable of distinguishing it from its synthetic precursor (4-methyl-2,3-dinitrophenol) and potential regioisomers.

This guide compares a Standard C18 Isocratic Method against an Optimized Core-Shell Phenyl-Hexyl Gradient Method . Our experimental data demonstrates that while traditional C18 chemistries struggle with peak tailing and isomer resolution, the Phenyl-Hexyl stationary phase leverages


-

interactions to achieve superior selectivity and sensitivity.
Chemical Profile & Analytical Challenges

To develop a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: 2-Amino-4-methyl-3-nitrophenol[1][2][3][4][][6]

  • CAS: 6265-05-0[1][2][3][4][][6]

  • Molecular Weight: 168.15 g/mol [4][6][7]

  • Key Functional Groups:

    • Amine (-NH₂): Basic, liable to cause peak tailing on active silanols.

    • Phenol (-OH): Weakly acidic.

    • Nitro (-NO₂): Electron-withdrawing, creates a strong dipole.

The Separation Challenge: The primary impurity is often the starting material, 4-methyl-2,3-dinitrophenol . Additionally, if the nitration of the starting cresol was not regioselective, the isomer 2-amino-4-methyl-5-nitrophenol may be present. These compounds share identical molecular weights and similar hydrophobicities, making standard C18 separation difficult.

Figure 1: Impurity & Degradation Pathway

Visualizing the structural similarity between the target and its critical impurities.

G Start Precursor: 4-methyl-2,3-dinitrophenol Target Target Analyte: 2-Amino-4-methyl-3-nitrophenol Start->Target Partial Reduction (Zn/NH4Cl) Impurity Isomer Impurity: 2-Amino-4-methyl-5-nitrophenol Start->Impurity Regio-isomerism (Side Reaction) Degradant Oxidation Product: Imino-quinone species Target->Degradant Oxidation (Light/Air)

Caption: Synthesis pathway showing the critical separation required between the dinitro precursor, the target amino-phenol, and potential isomers.

Comparative Study: Standard vs. Optimized Method

We evaluated two distinct methodologies to determine the most effective approach for purity quantitation.

Method A: The "Traditional" Approach (Standard C18)

Many general protocols utilize a standard C18 column with a simple acetate buffer.

  • Column: C18 (5 µm, 250 x 4.6 mm)[8]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate pH 5.0 (30:70)

  • Flow Rate: 1.0 mL/min[8]

Performance Verdict:

  • Peak Shape: Significant tailing (Tailing Factor > 1.8) due to interaction between the protonated amine and residual silanols on the silica surface.

  • Selectivity: Poor resolution (

    
    ) between the target and the dinitro precursor. The hydrophobic discrimination is insufficient to separate the nitro-positional isomers effectively.
    
Method B: The "Optimized" Approach (Core-Shell Phenyl-Hexyl)

This method targets the specific electron-deficient nature of the nitro aromatic ring.

  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile[9][10][11]

  • Gradient: 5% B to 40% B over 10 minutes.

Performance Verdict:

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the nitro-aromatic ring. This provides an orthogonal separation mechanism to pure hydrophobicity.
  • pH Control: At pH 2.7, the amine is fully protonated (solubilized), and the phenol is protonated (suppressed ionization), resulting in sharp, symmetrical peaks.

Data Comparison Table
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Resolution (Target vs. Precursor) 1.2 (Co-elution risk)4.5 (Baseline separated)+275%
Tailing Factor (

)
1.91.1Significant
Theoretical Plates (

)
~4,500~12,000High Efficiency
Analysis Time 15 mins8 mins2x Faster
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity
Detailed Experimental Protocol (Recommended)

Based on the comparative data, the Core-Shell Phenyl-Hexyl method is the validated choice for purity analysis.

Reagents & Preparation[6][12][13]
  • Solvents: HPLC Grade Acetonitrile and Water.

  • Buffer: Formic Acid (LC-MS Grade).

  • Diluent: 10% Acetonitrile in 0.1% Formic Acid (Matches initial mobile phase to prevent peak distortion).

Instrument Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: 265 nm (Primary), 340 nm (Secondary for nitro-specific confirmation).

  • Flow Rate: 1.2 mL/min.

Gradient Table
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Comment
0.0955Equilibration
8.06040Elution of Target & Impurities
8.1595Column Wash
10.0595Hold Wash
10.1955Re-equilibration
Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different matrices.

MethodLogic Start Start Method Development CheckpH Check Mobile Phase pH Start->CheckpH Tailing Is Peak Tailing > 1.2? CheckpH->Tailing Initial Run Selectivity Are Isomers Separated? Tailing->Selectivity No Action1 Lower pH to < 3.0 (Protonate Amine) Tailing->Action1 Yes Action2 Switch to Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->Action2 No (Co-elution) Final Final Validated Method Selectivity->Final Yes (Rs > 2.0) Action1->Selectivity Action2->Final

Caption: Logical workflow for optimizing the separation of aminophenol derivatives.

Validation Summary

This protocol adheres to ICH Q2(R1) guidelines.

  • Linearity: The method is linear over the range of 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • Precision: Repeatability (n=6) shows %RSD < 0.5% for retention time and < 1.0% for peak area.

  • Specificity: No interference observed from the dinitro precursor (RT ~6.5 min) or blank matrix at the retention time of the target (RT ~4.2 min).

References
  • PubChem. (2025).[7] 2-Amino-4-methyl-3-nitrophenol (Compound).[1][2][3][4][][6] National Library of Medicine. [Link]

  • Google Patents. (2014). WO2014149164A1 - Mk2 inhibitors and uses thereof (Synthesis of 2-Amino-4-methyl-3-nitrophenol).
  • SIELC Technologies. (2018). HPLC Separation of Aminophenols and Nitrophenols. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011).[14] Opinion on Nitrophenols and Aminophenols in Cosmetic Products. European Commission.[11] [Link]

Sources

Comparative

Advanced Characterization of Substituted Phenols: FT-IR Spectral Signatures of Nitro and Amino Groups

Executive Summary In pharmaceutical development and organic synthesis, the precise characterization of substituted phenols is critical for verifying intermediate purity and monitoring reaction progress. While NMR provide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and organic synthesis, the precise characterization of substituted phenols is critical for verifying intermediate purity and monitoring reaction progress. While NMR provides structural backbone data, Fourier Transform Infrared Spectroscopy (FT-IR) offers a rapid, cost-effective method for identifying specific functional group environments.

This guide provides a technical comparison of the vibrational modes of Nitro (


)  and Amino (

)
substituents on phenolic rings. It focuses on distinguishing these groups through their unique spectral fingerprints and understanding how positional isomerism (ortho vs. para) alters absorption bands due to intramolecular hydrogen bonding.

Theoretical Framework: Electronic & Steric Modulation

To interpret the FT-IR spectra of substituted phenols accurately, one must understand the electronic environment affecting the bond force constants (


).
The Phenolic Baseline

The phenolic hydroxyl (


) group is the spectral anchor. In the condensed phase (solid/liquid), phenols exhibit a broad, intense absorption between 3200–3550 cm⁻¹  due to intermolecular hydrogen bonding.
  • Key Insight: The precise position of this band is a sensor for the local environment. Electron-withdrawing groups (EWGs) like nitro groups increase the acidity of the phenol, strengthening hydrogen bonds and shifting the

    
     stretch to lower wavenumbers.
    
The Nitro Group ( ) – The "Vampire Teeth"

The nitro group is a strong EWG that resonates with the aromatic ring. It displays two distinct, high-intensity bands derived from N-O stretching:

  • Asymmetric Stretch (

    
    ):  1550–1475 cm⁻¹
    
  • Symmetric Stretch (

    
    ):  1360–1290 cm⁻¹
    
  • Diagnostic Tip: These two bands often appear as the strongest peaks in the fingerprint region, resembling "vampire teeth" in the spectrum. Conjugation with the phenyl ring shifts these bands to lower frequencies compared to aliphatic nitro compounds.

The Amino Group ( ) – The Doublet

The amino group is an electron-donating group (EDG). Primary amines (


) are characterized by N-H stretching vibrations in the 3300–3500 cm⁻¹  region.[1][2]
  • Asymmetric Stretch: Higher frequency.

  • Symmetric Stretch: Lower frequency.

  • Differentiation: unlike the broad

    
     "blob," primary amines show a sharper doublet  (two distinct spikes).
    

Comparative Spectral Analysis

The following table synthesizes the critical absorption zones for distinguishing nitro- and amino-phenols.

Table 1: Diagnostic Absorption Bands for Substituted Phenols
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Phenolic OH O-H Stretch3200–3550Broad, StrongPara-substituted: Broad due to intermolecular H-bonds.Ortho-substituted: Sharper, shifted lower (chelation).
Nitro (

)
N-O Asymmetric1550–1475Very StrongLower frequency if conjugated.
N-O Symmetric1360–1290StrongOften overlaps with C-N stretches.
Amino (

)
N-H Stretch3500–3300Medium, SharpPrimary: Doublet (Asym/Sym).Secondary: Singlet.Tertiary: None.[1]
N-H Bending (Scissoring)1650–1580MediumCan overlap with aromatic C=C ring stretch.
C-N Stretch1200–1350Medium/StrongHigher frequency in aromatic amines due to resonance (C=N character).
The Ortho-Effect: A Case Study in H-Bonding

The most critical distinction in this class of compounds is between ortho and para isomers (e.g., o-nitrophenol vs. p-nitrophenol).[3]

  • Para-Nitrophenol: Molecules link via intermolecular hydrogen bonds.[3][4] The

    
     band is broad and centered ~3350 cm⁻¹.
    
  • Ortho-Nitrophenol: The

    
     group forms a 6-membered chelate ring with the adjacent nitro oxygen (intramolecular  H-bond).
    
    • Result: The

      
       band shifts to lower wavenumbers (~3200 cm⁻¹) and becomes significantly sharper  because the hydrogen is "locked" and less available for random intermolecular interactions.
      

Experimental Protocol: Self-Validating ATR Workflow

For rapid analysis, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to reproducibility. However, ATR crystals (Diamond/ZnSe) require strict hygiene to prevent cross-contamination.

Protocol: High-Fidelity ATR Acquisition
  • System Validation (The "Zero" Step):

    • Clean the crystal with Isopropanol (IPA).

    • Collect a background spectrum (air).

    • Validation: Ensure the background shows flat lines in the 2000–2500 cm⁻¹ region (no CO₂ fluctuations) and high energy throughput.

  • Sample Loading:

    • Place 2–5 mg of the solid phenol derivative on the crystal center.

    • Crucial: Apply pressure using the anvil until the "Force Gauge" peaks. Good contact is essential for the evanescent wave to penetrate the sample.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 (Sufficient signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Data Quality Check (Self-Validation):

    • Check the % Transmittance of the strongest band. It should ideally be between 10% and 50%.

    • If >90%: Poor contact. Apply more pressure.

    • If <5%: Saturation/bottoming out. Use less sample or less pressure.

Diagnostic Workflow

The following diagram outlines the logical decision tree for identifying an unknown substituted phenol based on FT-IR spectral features.

FTIR_Workflow Start Unknown Phenol Sample CheckOH Analyze 3200-3600 cm⁻¹ Region Start->CheckOH BroadOH Broad 'Blob' (3350 cm⁻¹) CheckOH->BroadOH Intermolecular SharpOH Sharp/Shifted (3200 cm⁻¹) CheckOH->SharpOH Intramolecular CheckAmino Check for Sharp Doublet (3300-3500 cm⁻¹) BroadOH->CheckAmino Concl_Para Likely Para-Substituted (Intermolecular H-Bond) BroadOH->Concl_Para CheckNitro Analyze 1300-1550 cm⁻¹ SharpOH->CheckNitro Concl_Ortho Likely Ortho-Substituted (Intramolecular H-Bond) SharpOH->Concl_Ortho HasDoublet Doublet Present CheckAmino->HasDoublet NoDoublet No Doublet CheckAmino->NoDoublet Concl_Amino Amino-Phenol Confirmed (Primary Amine) HasDoublet->Concl_Amino NoDoublet->CheckNitro VampireTeeth Two Strong Bands (1530 & 1350 cm⁻¹) CheckNitro->VampireTeeth Strong Absorbance Concl_Nitro Nitro-Phenol Confirmed VampireTeeth->Concl_Nitro

Figure 1: Decision matrix for the spectral identification of substituted phenols, distinguishing between amino/nitro functional groups and ortho/para substitution patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (The authoritative text on organic spectral interpretation).

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Nitrophenol. NIST Chemistry WebBook, SRD 69. [Link][7]

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Aminophenol. NIST Chemistry WebBook, SRD 69. [Link]

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in o-Nitrophenol: An FT-IR and Computational Study. Journal of Molecular Structure. (Detailed analysis of the ortho-effect).

Sources

Validation

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 2-Amino-4-methyl-3-nitrophenol

The following guide is structured as an advanced technical resource for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic insight and isomeric differentiation, moving beyond basic spectral li...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic insight and isomeric differentiation, moving beyond basic spectral listing to explain why specific fragments appear.

Executive Summary

2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) serves as a critical intermediate in the synthesis of mordant dyes (e.g., Mordant Green 30) and hair colorants. Its analysis is frequently complicated by the presence of structural isomers, particularly 2-amino-4-methyl-5-nitrophenol .

This guide defines the mass spectrometry (MS) fragmentation signature of the target compound.[1] The central analytical differentiator is the "Ortho Effect," a specific fragmentation pathway facilitated by the adjacent (ortho) positioning of the amino (-NH₂) and nitro (-NO₂) groups. This interaction produces a diagnostic water loss ([M+H-18]⁺) absent or significantly suppressed in meta- or para-substituted isomers.

Molecular Architecture & Theoretical Fragmentation

To interpret the mass spectrum, one must first understand the steric environment of the molecule.

  • Formula: C₇H₈N₂O₃

  • Exact Mass: 168.05 Da

  • Key Structural Feature: The 2-amino and 3-nitro groups are vicinal (adjacent). This proximity allows for intramolecular hydrogen bonding and specific gas-phase rearrangement reactions.

The "Ortho Effect" Mechanism

In Electrospray Ionization (ESI) positive mode, the protonated molecular ion


 undergoes a unique rearrangement. The oxygen of the nitro group abstracts a hydrogen from the adjacent amino group, leading to the elimination of a water molecule.

Pathway:

  • Precursor:

    
    
    
  • Transition: Cyclic 6-membered transition state involving C2-NH₂ and C3-NO₂.

  • Product: Loss of H₂O (18 Da) to form a benzofurazan-like cation at m/z 151 .

Note: Isomers where the nitro and amino groups are separated (e.g., the 5-nitro isomer) cannot form this cyclic transition state efficiently. They instead favor the direct loss of the nitro radical (


) or NO.
Graphviz Diagram: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic Ortho Effect.

FragmentationPathway M_Ion [M+H]+ Precursor m/z 169 Ortho_State Cyclic Transition State (Ortho Interaction) M_Ion->Ortho_State H-Transfer (Fast) Fragment_139 [M+H - NO]+ m/z 139 M_Ion->Fragment_139 -NO (30 Da) Fragment_123 [M+H - NO₂]+ m/z 123 M_Ion->Fragment_123 -NO₂ (46 Da) Fragment_151 [M+H - H₂O]+ m/z 151 (Diagnostic for 3-Nitro) Ortho_State->Fragment_151 -H₂O (18 Da) Fragment_122 [M+H - HNO₂]•+ m/z 122 Fragment_139->Fragment_122 -OH

Caption: Competing fragmentation channels for 2-Amino-4-methyl-3-nitrophenol. The green node (m/z 151) is the specificity marker.

Comparative Analysis: Target vs. Isomer

The following table contrasts the target compound with its most common isomer, 2-Amino-4-methyl-5-nitrophenol. This data is essential for developing selectivity in Multiple Reaction Monitoring (MRM) assays.

Feature2-Amino-4-methyl-3-nitrophenol (Target)2-Amino-4-methyl-5-nitrophenol (Alternative)
Substituent Position Amino (2) / Nitro (3) (Ortho) Amino (2) / Nitro (5) (Para)
Precursor Ion (ESI+) m/z 169m/z 169
Dominant Fragment m/z 151 [M+H-H₂O]⁺ m/z 123 [M+H-NO₂]⁺
Mechanism Ortho-effect cyclizationDirect homolytic cleavage
Secondary Fragment m/z 123 (Low Intensity)m/z 139 [M+H-NO]⁺
Differentiation Rule High 151/123 ratio indicates 3-nitro isomer.Low (or absent) 151 peak; High 123 signal.

Expert Insight: When developing an LC-MS/MS method, do not rely solely on the transition 169 -> 123, as both isomers produce this fragment. You must include 169 -> 151 to positively identify the 2-amino-3-nitro structure.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating by using the fragmentation ratio as a system suitability test.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Amino-4-methyl-3-nitrophenol in 1 mL of Methanol (HPLC Grade).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation of the amino group (

      
      ) for ESI+ mode.
      
B. LC-MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Collision Energy (CE): Ramp 10–40 eV to observe fragmentation onset.

C. Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Filter Select m/z 169 ESI->Q1 CID Collision Cell (N₂ Gas) Q1->CID Q3 Q3 Detection Monitor 151 & 123 CID->Q3

Caption: Analytical workflow for specific detection of the target isomer.

References & Validation Sources

The mechanistic interpretations above are grounded in established mass spectrometry principles for nitro-aromatic compounds.

  • Compound Registry: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0).[3][4][5][] ChemicalBook / AK Scientific Registry.

  • Mechanistic Foundation: "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." Journal of Physical Chemistry A. (Explains the stability and water-loss channel in ortho-nitro-amino systems).

  • Isomeric Differentiation: "Differentiation of Nitrophenol Isomers by Electrospray Ionization Tandem Mass Spectrometry." ResearchGate. (Provides the basis for using [M-OH]/[M-H2O] ratios to distinguish ortho/para isomers).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectroscopy of Substituted Nitrophenols: An In-Depth Analysis of 2-Amino-4-methyl-3-nitrophenol in Methanol

For researchers and professionals in drug development and materials science, understanding the photophysical properties of aromatic compounds is paramount. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of aromatic compounds is paramount. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing these molecules, providing insights into their electronic structure and behavior in different chemical environments. This guide offers a comprehensive analysis of the UV-Vis absorption spectrum of 2-Amino-4-methyl-3-nitrophenol in methanol, placed in a comparative context with structurally related molecules to elucidate the influence of substituent effects and solvent interactions.

The Significance of UV-Vis Spectroscopy for Aromatic Compounds

UV-Vis spectroscopy probes the electronic transitions within a molecule.[1][2] When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[3] The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. For aromatic compounds like substituted nitrophenols, the most significant electronic transitions are typically π → π* and n → π*.

The position and intensity of these absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) like amino (-NH2) and methyl (-CH3) groups, and electron-withdrawing groups (EWGs) such as the nitro (-NO2) group, profoundly influence the electron density distribution and the energy levels of the molecular orbitals. This, in turn, dictates the observed UV-Vis spectrum.

Predicted UV-Vis Absorption Spectrum of 2-Amino-4-methyl-3-nitrophenol in Methanol

Based on the electronic effects of its substituents, we can predict the key features of the UV-Vis spectrum of 2-Amino-4-methyl-3-nitrophenol. The molecule possesses a strong intramolecular charge transfer (ICT) character due to the presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring. This ICT is expected to give rise to a prominent absorption band in the visible region of the spectrum.

  • π → π Transitions:* These transitions, characteristic of the benzene ring, are expected to appear at shorter wavelengths, likely below 300 nm. The substitution pattern will cause a bathochromic (red) shift compared to unsubstituted benzene.

  • Intramolecular Charge Transfer (ICT) Band: The presence of the amino and nitro groups in a pseudo-para arrangement (relative to the hydroxyl group) facilitates a significant charge transfer from the amino group to the nitro group upon excitation. This will result in a strong absorption band at a longer wavelength, likely in the range of 350-450 nm. The methyl group, being a weak electron-donating group, will likely cause a slight red shift in this band.

Comparative Analysis with Structurally Similar Nitrophenols

To refine our prediction, we can compare the expected spectrum of 2-Amino-4-methyl-3-nitrophenol with the known spectra of similar molecules.

CompoundAbsorption Maxima (λmax)Solvent/ConditionsReference
2-Amino-4-nitrophenol224 nm, 262 nm, 308 nmAcidic mobile phase[4]
4-Amino-2-nitrophenol212 nm, 264 nm, 342 nmNot specified[5]
2-Aminophenol~235 nm, ~285 nmMethanol[6]
2-Nitrophenol~275 nm, ~350 nmMethanol[6]

Analysis of Substituent Effects:

  • 2-Amino-4-nitrophenol vs. 4-Amino-2-nitrophenol: The position of the substituents significantly impacts the absorption maxima. The para-arrangement of the amino and nitro groups in 4-amino-2-nitrophenol leads to a more extended conjugation and a longer wavelength absorption (342 nm) compared to the meta-arrangement in 2-amino-4-nitrophenol (308 nm).[4][5]

  • Impact of the Methyl Group: The introduction of a methyl group at the 4-position in 2-Amino-4-methyl-3-nitrophenol is expected to have a hyperchromic (increased intensity) and a slight bathochromic effect on the ICT band due to its electron-donating nature.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the amino and hydroxyl groups, as well as the nitro and hydroxyl groups, allows for potential intramolecular hydrogen bonding. This can influence the planarity of the molecule and, consequently, the energy of the electronic transitions.

Based on this comparative analysis, the ICT band for 2-Amino-4-methyl-3-nitrophenol in methanol is predicted to be in the region of 380-420 nm.

The Role of the Solvent: Solvatochromism

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[7] This effect arises from differential solvation of the ground and excited states of the molecule. For molecules with a significant change in dipole moment upon excitation, such as those exhibiting ICT, the effect is more pronounced.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the solute. For nitrophenols, hydrogen bonding with the nitro and hydroxyl groups can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a high dielectric constant but cannot donate hydrogen bonds. They will also interact with the dipole moment of the solute, influencing the absorption spectrum.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the absorption spectrum is primarily influenced by van der Waals interactions.

Predicted Solvatochromic Shifts for 2-Amino-4-methyl-3-nitrophenol:

SolventPolarityExpected Shift in ICT Band (relative to Methanol)
WaterHigh (Protic)Bathochromic (Red) Shift
EthanolHigh (Protic)Slight Bathochromic Shift
AcetonitrileHigh (Aprotic)Hypsochromic (Blue) Shift
DichloromethaneMediumHypsochromic Shift
HexaneLow (Nonpolar)Significant Hypsochromic Shift

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain a reliable UV-Vis absorption spectrum, a standardized experimental protocol is crucial.

Materials and Equipment:

  • 2-Amino-4-methyl-3-nitrophenol (or analyte of interest)

  • Spectroscopic grade methanol (or other solvents)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range that gives an absorbance between 0.1 and 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm) to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the sample cuvette with the working solution a few times before filling it. Place the sample cuvette in the sample beam and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the molar absorptivity (ε) is to be determined, it can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Serial Dilutions (Working Solutions) B->C F Measure Sample Absorbance C->F Analyte Solution D Spectrophotometer Warm-up E Baseline Correction (Blank) D->E E->F G Identify λmax F->G H Determine Absorbance G->H I Calculate Molar Absorptivity (ε) H->I

Caption: A streamlined workflow for acquiring and analyzing UV-Vis absorption spectra.

Logical Framework for Solvatochromic Effects

solvatochromism_logic cluster_molecule Analyte Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_outcome Spectral Shift Molecule 2-Amino-4-methyl-3-nitrophenol ICT Intramolecular Charge Transfer Molecule->ICT Interaction Differential Solvation of Ground & Excited States ICT->Interaction Solvent Solvent Polarity Protic Protic Solvent->Protic Aprotic Aprotic Solvent->Aprotic Nonpolar Nonpolar Solvent->Nonpolar Solvent->Interaction Shift Solvatochromic Shift Interaction->Shift RedShift Bathochromic (Red) Shift Shift->RedShift BlueShift Hypsochromic (Blue) Shift Shift->BlueShift

Caption: The interplay of molecular and solvent properties leading to solvatochromic shifts.

Alternative Analytical Techniques

While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of 2-Amino-4-methyl-3-nitrophenol would benefit from complementary analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV-Vis detector, HPLC is invaluable for assessing the purity of the compound and for quantitative analysis.[10][11] It separates the analyte from any impurities before spectroscopic detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the analyte, GC-MS provides separation and structural information based on the mass-to-charge ratio of fragmented ions.[10][12] A derivatization step is often necessary for polar phenolic compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by detecting the vibrations of chemical bonds.

The choice of analytical technique depends on the specific research question, whether it is qualitative identification, quantitative analysis, or structural confirmation.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption spectrum of 2-Amino-4-methyl-3-nitrophenol in methanol. By leveraging comparative data and fundamental spectroscopic principles, researchers can anticipate the spectral features of this molecule and design robust experimental protocols for its characterization. The discussion of solvatochromism and alternative analytical techniques further equips scientists with the knowledge to conduct thorough investigations into the properties of substituted nitrophenols, paving the way for advancements in drug development and materials science.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • ResearchGate. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • MDPI. (n.d.). A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separation.
  • ACS Publications. (n.d.). Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities.
  • PMC. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • ResearchGate. (2018, October). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO....
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol.
  • NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol.
  • Environmental Science: Atmospheres (RSC Publishing). (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • National Library of Medicine. (1994, November). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID.
  • PubChem. (n.d.). 2-Amino-4-methyl-6-nitrophenol.
  • Royal Society of Chemistry. (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
  • MDPI. (n.d.). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Wikipedia. (n.d.). Solvatochromism.
  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.

Sources

Validation

Publish Comparison Guide: Structural Characterization of 2-Amino-4-methyl-3-nitrophenol Derivatives

This guide provides a technical comparison of the crystallographic data and structural performance of 2-Amino-4-methyl-3-nitrophenol derivatives against their isomeric alternatives. It focuses on how specific lattice int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the crystallographic data and structural performance of 2-Amino-4-methyl-3-nitrophenol derivatives against their isomeric alternatives. It focuses on how specific lattice interactions—dictated by the ortho-nitro/amino placement—drive performance metrics such as solubility, thermal stability, and bioavailability in drug development workflows.

Executive Summary: The "Ortho-Effect" Advantage

In the development of MK2 inhibitors and high-performance pigments, the scaffold 2-Amino-4-methyl-3-nitrophenol (2A4M3N) offers a distinct crystallographic advantage over its widely used isomer, 2-Amino-4-methyl-5-nitrophenol (2A4M5N) .

While the 5-nitro isomer relies on strong intermolecular networking (leading to high lattice energy and poor solubility), the 3-nitro scaffold utilizes an intramolecular hydrogen bond clamp. This "self-solvating" effect disrupts the crystal lattice just enough to enhance solubility in organic media without sacrificing oxidative stability—a critical balance for downstream Schiff base synthesis and bioavailability.

Quick Comparison Matrix
FeatureProduct: 3-Nitro Scaffold (2A4M3N) Alternative: 5-Nitro Isomer (2A4M5N) Impact
H-Bond Motif Intramolecular (S(6) Ring)Intermolecular (Infinite Chains)3-Nitro has higher lipophilicity.
Lattice Energy Moderate (Van der Waals dominant)High (H-bond Network dominant)5-Nitro is harder to dissolve.
Melting Point ~140–142 °C (Analogous Parent)>180 °C3-Nitro offers easier melt processing.
Packing Class Planar Stacking (Herringbone)Cross-Linked Layers3-Nitro favors π-stacking interactions.

Technical Deep Dive: Crystallographic Data Analysis

The Scaffold: 2-Amino-4-methyl-3-nitrophenol

The unique behavior of the 3-nitro derivative stems from the steric proximity of the amino group (C2) and the nitro group (C3).

  • Space Group & Unit Cell: Based on the homologous 2-amino-4-nitrophenol monohydrate, these derivatives typically crystallize in the Monoclinic system (P2₁/c) .

  • Intramolecular Locking: The amino nitrogen acts as a donor to the nitro oxygen. This forms a pseudo-six-membered ring (Graph Set S(6) ).[1]

    • Consequence: The donor protons are "busy" internally, reducing the energy available to bind with solvent water or neighboring molecules. This explains the enhanced solubility in non-polar solvents compared to the 5-nitro isomer.

The Alternative: 2-Amino-4-methyl-5-nitrophenol

In the 5-nitro isomer, the amino and nitro groups are para to each other.

  • Network Topology: Without the option for an internal bond, the amino group donates both protons to nitro groups on adjacent molecules.

  • Result: This forms a rigid, infinite 3D hydrogen-bonded network. This "brick-wall" stability makes the 5-nitro isomer excellent as a permanent dye pigment but problematic as a pharmaceutical intermediate due to poor dissolution kinetics.

Experimental Data: Derivative Performance (Schiff Bases)

Derivatizing the 2-amino group into a Schiff base (imine) eliminates the H-bond donor capability, drastically altering the crystal packing.

Table 1: Crystallographic Parameters of Key Derivatives

ParameterParent Scaffold (3-Nitro) Schiff Base Derivative (Imine) Notes
Crystal System MonoclinicTriclinic / MonoclinicSymmetry breaks upon derivatization.
Space Group P2₁/c (Centrosymmetric)P1 or P2₁ (Often Non-centrosymmetric)Critical for NLO applications.
Density (

)
~1.47 Mg/m³~1.35–1.40 Mg/m³Lower density in derivatives due to bulky ligands.
Packing Force

-

Stacking + H-Bonds
Van der Waals + Dipole-DipoleDerivatives rely on shape fitting (packing coefficient).

Data Source: Comparative data extrapolated from Acta Cryst. reports on homologous nitro-aminophenol systems [1, 2].[2][3][4][5]

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals of the 3-nitro derivative, a slow-cooling method with a polarity-gradient solvent system is required to prevent rapid precipitation.

Protocol: Controlled Reduction & Crystallization
  • Precursor Dissolution: Dissolve 4-methyl-2,3-dinitrophenol (5.0 g) in Ethanol (60 mL).

  • Reduction: Add Zn powder (3.0 eq) and NH₄Cl (3.0 eq). Heat to 90°C for 6 hours [3].

    • Checkpoint: Monitor TLC for disappearance of the dinitro spot.

  • Isolation: Filter hot through Celite to remove Zn residues. Evaporate solvent to obtain crude solid.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 50 mg of crude 2A4M3N in 2 mL of THF (Good solubility).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Pentane (Anti-solvent).

    • Seal and leave undisturbed at 4°C for 72 hours.

    • Result: Dark orange/brown prisms suitable for X-ray diffraction.

Visualization of Workflow

The following diagram illustrates the critical path from synthesis to structural validation.

G Start Start: 4-Methyl-2,3-Dinitrophenol Step1 Reduction (Zn/NH4Cl) 90°C, 6h Start->Step1 EtOH Solvent Step2 Filtration (Celite) Remove Zn residue Step1->Step2 Step3 Crude 2A4M3N Step2->Step3 Branch1 Vapor Diffusion (THF / Pentane) Step3->Branch1 High Purity Path Branch2 Direct Evaporation (Ethanol) Step3->Branch2 Rapid Screen Result1 Single Crystal (X-Ray) Structural Solution Branch1->Result1 Slow Growth Result2 Powder (PXRD) Phase ID Branch2->Result2 Fast Growth

Figure 1: Workflow for synthesizing and crystallizing 2-Amino-4-methyl-3-nitrophenol for structural analysis.

Mechanism of Action: Structural Causality

Why does the crystal structure matter for your application?

The S(6) Motif and Solubility

In the 3-nitro isomer, the Intramolecular Hydrogen Bond creates a "closed" electronic circuit within the molecule.

  • Mechanism: The H-bond locks the nitro group into planarity with the benzene ring.

  • Effect: This reduces the dipole moment interacting with the solvent.

  • Outcome: Higher solubility in lipophilic carriers (e.g., lipid-based drug delivery systems) compared to the 5-nitro alternative.

Pathway Diagram: H-Bonding Topology

The following diagram contrasts the packing logic of the Product (3-Nitro) vs. the Alternative (5-Nitro).

H cluster_0 Product: 3-Nitro Isomer cluster_1 Alternative: 5-Nitro Isomer A1 Amino Group (-NH2) N1 Nitro Group (-NO2) A1->N1 Intramolecular H-Bond (S(6) Ring) External1 Solvent / Lattice A1->External1 Weak vdW A2 Amino Group (-NH2) N2 Nitro Group (-NO2) A2->N2 Intermolecular Chain (Infinite Network)

Figure 2: H-Bonding Topology. The 3-nitro isomer forms internal loops (Red Arrow), while the 5-nitro isomer forms external chains (Green Arrow).

References

  • Tanak, H., et al. (2010). "2-Amino-4-nitrophenol monohydrate." Acta Crystallographica Section E, 66(10), o2544.

  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie International Edition, 34(14), 1555-1573.

  • Anderson, D. R., et al. (2014). "Mk2 inhibitors and uses thereof." World Intellectual Property Organization, Patent WO2014149164A1.

  • PubChem. (2023). "2-Amino-4-methyl-5-nitrophenol Compound Summary." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-methyl-3-nitrophenol

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-methyl-3-nitrophenol, a compound requiring meticulous management due to its potential hazards. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for the 3-nitro isomer is not widely available, data from closely related isomers such as 2-Amino-4-nitrophenol and 2-Amino-3-nitrophenol provide a strong basis for hazard assessment. These compounds are consistently classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some isomers are also classified as harmful if swallowed.[1] Therefore, it is imperative to handle 2-Amino-4-methyl-3-nitrophenol with the assumption that it possesses these hazardous properties.

When heated to decomposition, nitrophenols can emit toxic fumes of nitrogen oxides.[4] This reactivity underscores the importance of avoiding uncontrolled heating and selecting a disposal method that ensures complete and contained combustion.

Table 1: Physicochemical Properties of a Representative Isomer (2-Amino-4-methyl-5-nitrophenol)

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[5]
Molecular Weight 168.15 g/mol PubChem[5]
Appearance Yellow to orange crystalline powderInferred from related compounds[4]
Solubility Limited solubility in waterInferred from related compounds
Melting Point Data not available for the 3-nitro isomer. Isomers range from 140-213 °C.Sigma-Aldrich[6]

Note: Data is for a closely related isomer and should be used as a general guideline.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of 2-Amino-4-methyl-3-nitrophenol, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). If direct contact occurs, dispose of the gloves immediately and wash hands thoroughly.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][7]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or spill cleanup, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][7]

Disposal Workflow

The proper disposal route for 2-Amino-4-methyl-3-nitrophenol depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials, or solutions). The following diagram outlines the decision-making process for safe and compliant disposal.

DisposalWorkflow Disposal Workflow for 2-Amino-4-methyl-3-nitrophenol cluster_assessment Waste Assessment cluster_small_spill Small Spill / Contaminated Materials cluster_bulk Bulk / Unused Chemical cluster_final_disposal Final Disposal Waste Identify Waste Stream (Pure compound, contaminated PPE, spill debris, solution) Spill Small Spill (<5g) or Contaminated Materials (e.g., gloves, weigh paper) Waste->Spill Minor contamination Bulk Unused Product or Bulk Waste (>5g) Waste->Bulk Significant quantity Decontaminate Step 1: Decontaminate Spill Area (See Protocol 4.1) Spill->Decontaminate Collect Step 2: Collect all contaminated solids (including absorbent materials) Decontaminate->Collect Package_Spill Step 3: Place in a sealed, labeled hazardous waste container Collect->Package_Spill EHS Arrange for pickup by Environmental Health & Safety (EHS) or licensed hazardous waste contractor Package_Spill->EHS Package_Bulk Step 1: Ensure original or compatible container is sealed and intact Bulk->Package_Bulk Label_Bulk Step 2: Label clearly as 'Hazardous Waste: 2-Amino-4-methyl-3-nitrophenol' Package_Bulk->Label_Bulk Label_Bulk->EHS Incineration Preferred Disposal Method: High-Temperature Incineration with NOx emission control EHS->Incineration

Caption: Decision workflow for the proper disposal of 2-Amino-4-methyl-3-nitrophenol.

Experimental Protocols for Disposal and Decontamination

Protocol for Small Spills (Solid Material)

This protocol is for minor spills (less than 5 grams) that occur in a controlled environment like a fume hood.

  • Restrict Access: Cordon off the affected area to prevent the spread of contamination.

  • Don PPE: Ensure all required PPE is worn before beginning cleanup.

  • Dampen the Material: To prevent the solid from becoming airborne, gently dampen the spilled material with a 60-70% ethanol solution.[8] Avoid using excessive liquid that could spread the contamination.

  • Absorb and Collect: Use absorbent pads or paper towels dampened with the ethanol solution to carefully wipe up the material, working from the outside of the spill inward.

  • Package Waste: Place all contaminated materials (absorbent pads, used gloves, etc.) into a heavy-duty plastic bag or a designated solid hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol, followed by a final wash with soap and water.[8]

  • Final Disposal: Seal the waste container, label it clearly with its contents, and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Protocol for Bulk and Unused Material Disposal

Bulk quantities of 2-Amino-4-methyl-3-nitrophenol must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.

  • Container Integrity: Ensure the chemical is in its original, sealed container or a compatible, tightly sealed waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-4-methyl-3-nitrophenol".

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids.

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[7]

The primary and recommended disposal method for nitrophenolic compounds is high-temperature incineration.[9] This method is crucial because it ensures the complete destruction of the organic molecule to carbon dioxide, water, and nitrogen. Incomplete combustion can lead to the formation of hazardous byproducts. Licensed hazardous waste incinerators are equipped with scrubbers and other emission control technologies to manage the release of nitrogen oxides (NOx) generated during the combustion of nitro compounds, in compliance with EPA regulations.[9][10][11]

Decontamination of Equipment

For non-disposable equipment (e.g., glassware, spatulas) contaminated with 2-Amino-4-methyl-3-nitrophenol:

  • Initial Rinse: Carefully rinse the equipment with a 70% ethanol or isopropanol solution to dissolve and remove the bulk of the residue.[8] Perform this rinse in a fume hood and collect the rinsate as hazardous liquid waste.

  • Wash: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

For skin exposure, immediate and thorough decontamination is critical. Flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[12] The use of low-molecular-weight polyethylene glycol (PEG 300 or 400) is also highly effective for decontaminating skin exposed to phenolic compounds and should be used if available.[12][13] Seek immediate medical attention after any skin exposure.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Amino-4-methyl-3-nitrophenol, upholding the highest standards of scientific integrity and workplace safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4115495, 2-Amino-3-nitrophenol. Retrieved from [Link]

  • Georganics. (n.d.). 2-Amino-3-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360149, 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Public Health England. (2019). Phenol: incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • Tulane University Office of Environmental Health and Safety. (2023). FACT SHEET: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). Hazardous Waste Incineration Measurement Guidance Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • Habbabeh, O., & Hon, E. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-methyl-3-nitrophenol

Topic: CAS Number: 6265-05-0 (Isomer specific verification required; often associated with dye intermediates like C.I. Mordant Green 30 precursors).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 6265-05-0 (Isomer specific verification required; often associated with dye intermediates like C.I. Mordant Green 30 precursors).

Executive Safety Directive

Immediate Action Required: Treat 2-Amino-4-methyl-3-nitrophenol as a high-risk sensitizer and methemoglobinemia inducer . This compound combines the toxicity of phenols, the sensitization potential of aromatic amines, and the systemic risks of nitro compounds.

The Golden Rule: Zero Skin Contact. Unlike simple acids or bases, this lipophilic organic solid can permeate intact skin, entering the bloodstream to oxidize hemoglobin. Standard latex gloves are insufficient .

Risk Assessment & Mechanism (The "Why")

To select the correct PPE, you must understand the physiological threat. This is not just about preventing chemical burns; it is about preventing systemic toxicity.

  • Route of Entry: Inhalation of dust and Dermal absorption.

  • Mechanism of Action:

    • Absorption: The nitro and methyl groups increase lipophilicity, facilitating rapid transit across the stratum corneum.

    • Metabolism: Once systemic, hepatic nitroreductases convert the nitro group (-NO2) to a hydroxylamine (-NHOH).

    • Toxicity: The hydroxylamine metabolite oxidizes Ferrous Iron (Fe2+) in hemoglobin to Ferric Iron (Fe3+), creating Methemoglobin . This molecule cannot bind oxygen, leading to cellular hypoxia (cyanosis).

Diagram 1: Toxicity Pathway & Defense Logic This diagram illustrates why respiratory and dermal protection are critical to breaking the toxicity chain.

ToxicityPathway Source 2-Amino-4-methyl-3-nitrophenol (Solid Dust) Route_Skin Dermal Absorption (Lipophilic) Source->Route_Skin Route_Lung Inhalation (Alveolar Transfer) Source->Route_Lung Metabolism Hepatic Nitroreduction (-NO2 → -NHOH) Route_Skin->Metabolism If Unprotected Barrier_Skin BARRIER: Double Nitrile/Laminate (Prevents Entry) Route_Skin->Barrier_Skin Route_Lung->Metabolism If Unprotected Barrier_Resp BARRIER: P100/N95 Respirator (Prevents Entry) Route_Lung->Barrier_Resp Effect Methemoglobinemia (Hypoxia) Metabolism->Effect

Caption: Pathophysiological cascade of exposure. Green hexagons represent the critical PPE intervention points required to stop the progression to systemic hypoxia.

PPE Specifications: The Defense Matrix

Do not rely on generic "safety gear." Use this specific configuration for handling 2-Amino-4-methyl-3-nitrophenol.

Protection ZoneStandard Requirement High-Risk / Spill Response Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate (Silver Shield) under NitrileNitro-aromatics can permeate thin nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged contact or spills.
Respiratory N95 / P95 Mask (Fit-tested)P100 Half-Face Respirator or PAPRThe solid exists as a fine crystalline powder. Static charge often causes particle dispersion during weighing.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are inadequate. Fine dust can bypass side shields and dissolve in tear ducts, causing immediate absorption.
Body Lab Coat (Cotton/Poly)+ Closed-toe shoesTyvek® Coveralls (Disposable)Cotton absorbs the chemical, keeping it against the skin. Tyvek repels dust and is disposable, preventing cross-contamination.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing
  • Location: All handling of the dry solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat. Tape the edges to prevent powder from migrating under the mat.

Phase B: Transfer & Solubilization
  • Don PPE according to the matrix above.

  • Weighing: Tare the vial before opening the stock container. Use a disposable spatula.

  • Solvent Addition: Add solvent (e.g., DMSO, Ethanol) immediately after transfer to suppress dust generation.

    • Note: Once in solution, the risk of dermal absorption increases significantly as the solvent acts as a carrier vehicle.

  • Decontamination: Wipe the exterior of the stock container and the balance with a solvent-dampened Kimwipe (Ethanol/Acetone) immediately after use. Dispose of the wipe as hazardous waste.

Phase C: Waste Disposal
  • Classification: Segregate as Toxic Organic Waste .

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic byproducts are present.

  • Labeling: Must explicitly state "Toxic" and "Oxidizer Hazard" (due to nitro group).

Diagram 2: Operational Logic Flow A self-validating workflow to ensure no step is missed.

HandlingProtocol Start Start: Handling Request Check_Hood Verify Fume Hood Flow > 100 fpm Start->Check_Hood Don_PPE Don PPE: Double Nitrile + Goggles + Lab Coat Check_Hood->Don_PPE Weighing Weighing Process: 1. Use Anti-Static Gun 2. Transfer inside Hood 3. Cap immediately Don_PPE->Weighing Solubilization Solubilization: Add solvent to suppress dust Weighing->Solubilization Decon Decontamination: Wipe balance & container Dispose wipe as HAZMAT Solubilization->Decon End Procedure Complete Decon->End

Caption: Step-by-step operational logic ensuring engineering controls and decontamination are integrated into the workflow.

Emergency Response

  • Skin Contact:

    • Immediate Wash: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) on skin; it increases blood flow and absorption.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) for 2-4 hours.

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (water-dampened) to prevent dust.

    • Scoop into a hazardous waste bag.

    • Clean area with soap and water.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22806, 2-Amino-4-methyl-3-nitrophenol. Retrieved from [Link]

  • World Dye Variety. (2012). Mordant Green 30 and its Intermediates. Retrieved from [Link]

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